2,2-Dichloroethan-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
5960-88-3 |
|---|---|
Molecular Formula |
C2H5Cl2N |
Molecular Weight |
113.97 g/mol |
IUPAC Name |
2,2-dichloroethanamine |
InChI |
InChI=1S/C2H5Cl2N/c3-2(4)1-5/h2H,1,5H2 |
InChI Key |
XEIHTUKQICDYLA-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)N |
Canonical SMILES |
C(C(Cl)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
2,2-Dichloroethan-1-amine CAS 5960-88-3 safety data sheet
Part 1: Executive Summary & Critical Identification
2,2-Dichloroethan-1-amine (CAS 5960-88-3) is a specialized geminal dihaloamine intermediate used primarily in the synthesis of nitrogen-containing heterocycles (e.g., oxazoles, thiazoles) and as a bioactive analog in oncological research.
CRITICAL SAFETY DISTINCTION: Researchers must distinguish this compound from its structural isomers to avoid catastrophic safety failures.
-
Target Molecule: this compound (
). Geminal dichloro. -
High-Hazard Isomer: Bis(2-chloroethyl)amine (Nitrogen Mustard HN2 precursor, CAS 538-07-8/821-48-7). Vesicant/Chemical Warfare Agent.
-
Common Analog: 2-Chloroethanamine (CAS 689-93-0). Mono-chloro.
This guide addresses the Geminal species (CAS 5960-88-3).
Part 2: Chemical Identity & Physiochemical Profile
The free base of this compound is chemically unstable and prone to polymerization or hydrolysis. Commercial supply is almost exclusively in the Hydrochloride salt form to ensure stability.
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS (Free Base) | 5960-88-3 | Unstable; store < -20°C if generated. |
| Molecular Formula | ||
| Molecular Weight | 113.97 g/mol | |
| Physical State | Colorless liquid (Base) / White Solid (HCl Salt) | Salt MP: ~167-168°C [1]. |
| Solubility | Water (High), Methanol (High), Ether (Low) | |
| Reactivity Class | Precursor to |
Part 3: Mechanistic Toxicology & Hazard Profile
Unlike standard amines, CAS 5960-88-3 possesses dual reactivity: alkylating potential and hydrolytic toxicity.
Hydrolytic Toxicity (The "Masked Aldehyde" Hazard)
The gem-dichloro moiety (
-
Mechanism:
-
Toxicology: Dichloroacetaldehyde is a potent mucous membrane irritant and has higher acute toxicity than the parent amine.
Alkylating Potential
While less aggressive than nitrogen mustards, the molecule remains an alkylating agent. It can react with nucleophilic centers in DNA (guanine residues), posing a risk of genotoxicity.
-
GHS Classification (Derived):
-
Acute Tox. 3 (Oral/Inhalation)
-
Skin Corr.[1] 1B (Causes severe burns)
-
Muta. 2 (Suspected of causing genetic defects)
-
Part 4: Strategic Handling & Containment
Protocol: In-Situ Generation from Hydrochloride Salt
To maximize safety and yield, never isolate the free base for long-term storage. Generate it in situ or immediately prior to reaction.
DOT Diagram: Safe Handling Workflow
Caption: Workflow for handling this compound, emphasizing the transient nature of the free base to prevent degradation.
Specific PPE Requirements
-
Respiratory: P100/ABEK combination filter. The hydrolysis product (HCl gas) and potential aldehyde vapors require acid gas protection.
-
Gloves: Double-gloving recommended. Inner: Laminate film (Silver Shield). Outer: Nitrile (for dexterity). Avoid Latex.
Part 5: Synthetic Utility & Protocols
Application 1: Heterocycle Synthesis (Oxazoles/Thiazoles)
This compound serves as a bifunctional building block. The amine attacks an electrophile (e.g., acid chloride), and the gem-dichloro group undergoes cyclization.
Mechanism:
-
Acylation: Amine reacts with Acid Chloride
Amide. -
Cyclization: Under Lewis Acid catalysis or thermal conditions, the amide oxygen attacks the gem-dichloro carbon, displacing chlorine to form the oxazole ring.
Application 2: Bioactive Dichloroacetate (DCA) Analogs
Recent research identifies this compound (DCAH) as a cationic analog of Dichloroacetate (DCA), a metabolic modulator targeting Pyruvate Dehydrogenase Kinase (PDK).
-
Advantage: The cationic amine improves mitochondrial targeting compared to the anionic DCA [2].
-
Protocol Note: When using as a biological probe, ensure the solution is buffered to prevent premature hydrolysis of the chloride groups.
Part 6: Emergency Response
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with 5% Sodium Bicarbonate, then water. | Neutralize the HCl generated by hydrolysis; prevent acid burns. |
| Inhalation | Move to fresh air; administer oxygen if breathing is labored. | Risk of pulmonary edema from HCl and aldehyde vapors. |
| Spill (Solid) | Cover with dry lime or soda ash. Sweep carefully.[2] | Prevent contact with moisture to stop HCl generation. |
| Spill (Liquid) | Absorb with vermiculite. Do NOT use water.[3] | Water triggers hydrolysis and gas evolution. |
References
-
US Patent 3378562A. (1968). C-chlorination of saturated amines. Google Patents. Link
-
Comparison of Dichloroacetate Analogs. (2019). Two dichloric compounds inhibit in vivo U87 xenograft tumor growth.[4] Taylor & Francis Online. Link
-
National Institute of Standards and Technology (NIST). (2025). 2,2'-Dichlorodiethylamine hydrochloride (Isomer Distinction). NIST Chemistry WebBook.[5] Link
-
PubChem Database. (2025).[1] this compound Compound Summary. National Center for Biotechnology Information. Link
-
BenchChem. (2025). Bis(2-chloroethyl)amine vs 2,2-dichloroethylamine Safety Data.Link
Disclaimer: This guide is for research purposes only. It does not replace a vendor-supplied Safety Data Sheet (SDS) required by local regulations (OSHA/REACH).
Sources
- 1. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 2,2'-Dichlorodiethylamine hydrochloride [webbook.nist.gov]
Molecular Structure and Reactivity Profile of 2,2-Dichloroethan-1-amine: A Technical Whitepaper
Executive Summary
In the landscape of organic synthesis and pharmaceutical development, 2,2-dichloroethan-1-amine (commonly referred to as 2,2-dichloroethylamine) occupies a paradoxical role. It is simultaneously a highly versatile synthetic building block and a heavily monitored genotoxic impurity. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, dual-reactivity profile, synthesis protocols, and its critical implications in drug development—particularly concerning the clearance of alkylating agents in Active Pharmaceutical Ingredients (APIs) 12.
Physicochemical Properties and Molecular Architecture
The molecular architecture of this compound consists of a short ethyl backbone substituted with a primary amine at the C1 position and a geminal dichloride group at the C2 position. This creates a highly polarized molecule with distinct electron-rich and electron-deficient centers.
Quantitative Data Summary
The following table consolidates the core physicochemical parameters critical for predicting the compound's behavior in solvent systems and biological assays [[3]]().
| Parameter | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂H₅Cl₂N |
| Molecular Weight | 113.97 g/mol |
| CAS Registry Number | 5960-88-3 (Free Base) / 5960-89-4 (HCl Salt) |
| Boiling Point | ~32 °C at 1 mm Hg (Vacuum) / ~174.9 °C (Atmospheric) |
| Density | 1.409 g/cm³ (Estimated) |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| LogP | 1.45 |
Reactivity Profile: The Bifunctional Paradigm
The utility and danger of this compound stem from its bifunctional nature. The molecule operates via two competing reactive pathways:
-
Nucleophilic Amine (-NH₂): The primary amine readily participates in condensation reactions, making it an excellent precursor for synthesizing complex heterocycles like oxazoles and thiazoles 1.
-
Electrophilic gem-Dichloro (-CHCl₂): The highly electrophilic carbon adjacent to the two chlorine atoms is highly susceptible to nucleophilic attack. While useful for cyclization, this electrophilicity allows the molecule to act as a potent alkylating agent, capable of cross-linking DNA in biological systems, thereby classifying it as a severe genotoxic impurity 2.
Bifunctional reactivity pathways of this compound.
Synthetic Methodologies and Handling Protocols
The synthesis of this compound is achieved via the direct C-chlorination of saturated amines. The following self-validating protocol outlines the synthesis of the free base, emphasizing the causality behind each thermodynamic and chemical control 1.
Protocol: Direct C-Chlorination of Ethylamine
-
Step 1: Acidic Dissolution & Protection
-
Action: Dissolve ethylamine gas in a highly acidic mixture of concentrated sulfuric acid and 20% oleum.
-
Causality: The extreme acidic environment completely protonates the primary amine to an ammonium salt (-NH₃⁺). This deactivates the nitrogen towards electrophilic attack by chlorine, forcing the radical chlorination to occur exclusively on the aliphatic carbon backbone.
-
-
Step 2: Cryogenic Chlorination
-
Action: Pass chlorine gas through the solution under vigorous stirring and ultraviolet irradiation while strictly maintaining the temperature between -85 °C and -65 °C.
-
Causality: UV irradiation initiates the radical formation. The cryogenic temperature is strictly maintained to control the highly exothermic radical propagation, preventing runaway reactions and minimizing the formation of trichloro-derivatives.
-
-
Step 3: Alkaline Quenching & Phase Extraction
-
Action: Degas the mixture in vacuo, quench over ice-water, and carefully alkalize with concentrated aqueous ammonia to pH > 8. Extract with diethyl ether.
-
Causality: Alkalization neutralizes the sulfate salt, liberating the free base this compound. Diethyl ether provides an optimal partition coefficient for extracting the relatively non-polar free base from the aqueous phase.
-
-
Step 4: Vacuum Distillation & Validation
-
Action: Evaporate the ether and distill the residue in vacuo (1 mm Hg) to collect the product at ~32 °C.
-
Causality: The free base is thermally labile. Vacuum distillation drastically lowers the boiling point, preventing auto-condensation or degradation.
-
Self-Validation: Perform post-distillation GC-MS to confirm the molecular ion (m/z 113) and ensure the absence of poly-chlorinated byproducts before downstream use.
-
⚠️ CRITICAL SAFETY HAZARD: this compound exhibits severe thermal instability under specific conditions. According to Bretherick's Handbook of Reactive Chemical Hazards, a violent explosion occurred during the evaporation of an ethereal solution at 260 mbar when utilizing a water bath at 80–90 °C 4. Evaporation and distillation must strictly employ low-temperature baths and high vacuum to mitigate explosive decomposition risks.
Impact on Drug Development: Genotoxicity and Clearance
In pharmaceutical manufacturing, 2,2-dichloroethylamine is frequently encountered as a hazardous alkylating agent. A prominent example is the synthesis of the antidepressant Trazodone , where it can be generated as an impurity. Due to its DNA-alkylating potential, regulatory agencies mandate that its concentration in the final API must be reduced to below 15 ppm (and sometimes < 2.5 ppm for high-dose therapies) 2.
Protocol: Genotoxic Impurity Clearance in API Manufacturing
To ensure patient safety, chemists have developed robust clearance protocols to purge this impurity from crude APIs 2.
-
Step 1: Organic Solvation
-
Action: Dissolve the crude API in a water-immiscible organic solvent (e.g., toluene).
-
Causality: Ensures the API is fully solvated and mobile, allowing for efficient mass transfer during the biphasic wash.
-
-
Step 2: Aqueous Basic Hydrolysis
-
Action: Add an aqueous solution containing a basic compound (e.g., NaOH) and agitate vigorously.
-
Causality: The basic conditions rapidly hydrolyze the highly electrophilic gem-dichloro groups of the impurity. This converts the lipophilic genotoxin into highly polar, water-soluble degradation products.
-
-
Step 3: Phase Separation & HPLC Validation
-
Action: Separate the phases, retain the organic layer containing the API, and discard the aqueous layer.
-
Causality: The degraded impurity partitions entirely into the aqueous phase.
-
Self-Validation: The organic layer is analyzed via validated HPLC-MS to confirm the alkylating agent concentration is strictly < 15 ppm before crystallization.
-
Workflow for the clearance of genotoxic 2,2-dichloroethylamine from crude APIs.
Beyond its role as an impurity, derivatives and analogs of dichloroethylamines are actively utilized in the intentional design of targeted cytotoxic agents, such as novel anthraquinone-celecoxib hybrids intended to produce bifunctional anticancer drugs with reduced systemic toxicity 5.
References
-
US3378562A - C-chlorination of saturated amines - Google Patents. 1
-
Bretherick's Handbook of Reactive Chemical Hazards - chemcraft.su. 4
-
2,2-dichloroethylamine 5960-88-3 - Guidechem. 3
-
US8133893B2 - Trazodone and trazodone hydrochloride in purified form - Google Patents. [[2]]()
-
Synthesis, Docking and Biological Activities of Novel Hybrids Celecoxib and Anthraquinone Analogs as Potent Cytotoxic Agents - ResearchGate. 5
Sources
- 1. US3378562A - C-chlorination of saturated amines - Google Patents [patents.google.com]
- 2. US8133893B2 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemcraft.su [chemcraft.su]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: Solubility & Handling of 2,2-Dichloroethan-1-amine
Executive Summary
2,2-Dichloroethan-1-amine (CAS: 5960-88-3) is a specialized gem-dichloro aliphatic amine used primarily as a building block for nitrogen-containing heterocycles (e.g., oxazoles, imidazoles) and as an intermediate in pharmaceutical synthesis.[1]
Critical Distinction: Researchers frequently confuse this compound with bis(2-chloroethyl)amine (nitrogen mustard precursor, CAS 821-48-7). This guide specifically addresses the geminal dichloro variant (
Core Solubility Directive:
-
The Hydrochloride Salt (CAS 33965-74-5) is the only stable storage form. It is highly soluble in water and lower alcohols but insoluble in non-polar organics.
-
The Free Base is a reactive, thermally unstable oil. While soluble in dichloromethane (DCM) and ethers, it must never be concentrated to dryness due to severe explosion risks.
Physicochemical Profile
Understanding the polarity shift between the salt and the free base is the foundation of all extraction and reaction protocols.
| Feature | Hydrochloride Salt | Free Base |
| CAS Number | 33965-74-5 | 5960-88-3 |
| State (RT) | White Crystalline Solid | Colorless to Yellow Oil |
| Polarity | High (Ionic) | Moderate (Lipophilic Amine) |
| Stability | Stable at RT (Hygroscopic) | Unstable (Polymerizes/Explosive) |
| Primary Solubility | Water, Methanol, DMSO | DCM, THF, Toluene, Et₂O |
| Insolubility | Hexane, Ether, Toluene | Water (Partial/Hydrolysis risk) |
Solubility Data & Solvent Selection
Hydrochloride Salt Solubility
The salt is the starting point for 95% of workflows. It relies on ionic dipole interactions.
-
Water:
. Excellent solubility. Used for stock solutions or aqueous neutralization. -
Methanol/Ethanol: Good solubility (
). Suitable for reactions where the salt is used directly with an organic base (e.g., TEA). -
DMSO/DMF: Soluble. Used for
reactions where high temperature is required (though high temp is risky for this scaffold). -
DCM/Chloroform: Practically insoluble. The salt will float or settle as a suspension.
Free Base Solubility & Compatibility
The free base is generated in situ. Solvent selection is dictated by reactivity rather than just solubility.
-
Dichloromethane (DCM): Preferred. Excellent solubility. High volatility allows easy removal if necessary (but see safety warnings), and it is non-nucleophilic.
-
Diethyl Ether: Good solubility, but Dangerous. Evaporation of ethereal solutions has led to documented explosions due to peroxide concentration or thermal decomposition of the amine.
-
Tetrahydrofuran (THF): Good solubility. Suitable for immediate coupling reactions.
-
Acetone/Ketones: Forbidden. Primary amines react with ketones to form Schiff bases (imines) rapidly, destroying the reagent.
Solvent Decision Matrix (DOT Visualization)
Figure 1: Solvent selection logic based on the intended downstream application.
Critical Protocol: Safe Liberation of the Free Base
Objective: To extract this compound free base from its hydrochloride salt for use in anhydrous synthesis.
Safety Warning: The free base has been reported to undergo violent decomposition/explosion when heated or concentrated to dryness [1]. ALWAYS keep the free base in solution and use immediately.
Reagents
-
2,2-Dichloroethylamine HCl (10 mmol)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM), HPLC Grade
-
Saturated Brine
Step-by-Step Methodology
-
Dissolution: In a separatory funnel, dissolve 10 mmol of the HCl salt in 10 mL of distilled water. The solution should be clear.
-
Cooling: Place the funnel in an ice bath to cool the solution to
. Reason: Low temperature minimizes hydrolysis of the gem-dichloro group and reduces volatility. -
Neutralization: Slowly add 12 mL of cold 2M NaOH. Verify pH > 11 using litmus paper.
-
Observation: The solution may become cloudy as the free base (oil) separates.
-
-
Extraction:
-
Add 15 mL of cold DCM. Shake gently (venting frequently).
-
Allow layers to separate. The free base partitions into the lower DCM layer.
-
Collect the DCM layer.
-
Repeat extraction with
DCM.
-
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (
) for 10 minutes at . -
Filtration: Filter the solution into a tared, pre-cooled flask.
-
Quantification (Non-Destructive): Do not evaporate to dryness to weigh. Instead, weigh the flask + solution, subtract the tare and solvent weight (estimated), or use quantitative NMR (using an internal standard like mesitylene) to determine concentration.
-
Usage: Cannulate this solution directly into your reaction vessel.
Stability & Degradation Mechanisms
Researchers must be aware of the two primary degradation pathways that affect solubility and purity.
Thermal Decomposition (Explosion Hazard)
Unlike simple amines, the gem-dichloro moiety renders the molecule susceptible to autocatalytic decomposition. Roedig et al. reported a violent explosion when evaporating an ethereal solution of the free base at
-
Mechanism: Likely intermolecular alkylation leading to polymerization and rapid gas evolution (
). -
Prevention: Never heat the free base above
. Never distill the free base at atmospheric pressure.
Aziridine Formation (Rearrangement)
While less rapid than beta-chloro amines, alpha/beta-dichloro amines can cyclize to form aziridinium species under basic conditions, which are potent electrophiles.
-
Impact: Changes solubility profile (precipitates polymers) and drastically increases toxicity (genotoxicity).
Workflow Visualization
Figure 2: Safety-critical workflow for handling the free base.
References
-
Roedig, A. et al. (1966).[2] Über die Bildung von 2,2-Dichlor-äthylamin und dessen Verhalten beim Erhitzen (On the formation of 2,2-dichloroethylamine and its behavior on heating). Chemische Berichte, 99, 121.[2] [Citation Source: Bretherick's Handbook of Reactive Chemical Hazards].
-
PubChem. (n.d.). Compound Summary: 2,2-Dichloroethanamine.[1] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2015). Process for the preparation of trazodone (Discussing 2,2-dichloroethylamine as a genotoxic impurity). WO2015110883A1.
Sources
Toxicological Assessment and Analytical Control of 2,2-Dichloroethan-1-amine Exposure
Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary
2,2-Dichloroethan-1-amine (also known as 2,2-dichloroethylamine or DCEA) occupies a highly complex position in modern toxicology and pharmacology. In pharmaceutical manufacturing, it is a potent alkylating agent utilized in the synthesis of active pharmaceutical ingredients (APIs) such as trazodone, where it is strictly regulated as a genotoxic impurity (GTI)[1]. Conversely, in emerging oncological research, its hydrochloride salt form (DCAH) is being investigated as a targeted metabolic modulator capable of reversing the Warburg effect in tumor cells[2]. This whitepaper synthesizes the reactive hazards, toxicodynamic pathways, and validated analytical protocols required to safely manage and quantify this compound exposure.
Chemical Profile & Reactive Hazards
This compound (
Causality in Reactive Instability
The primary safety hazard associated with DCEA is its propensity for spontaneous dehydrohalogenation. According to Bretherick's Handbook of Reactive Chemical Hazards, exposing ethereal solutions of 2,2-dichloroethylamine to temperatures of 80–90°C during evaporation can result in violent explosions. The mechanistic causality behind this is the thermally induced elimination of hydrogen chloride (HCl), which drives the intramolecular cyclization of the molecule into highly strained, volatile, and explosive aziridine derivatives [3].
Protocol: Safe Handling & Solvent Evaporation
To prevent thermal runaway and the generation of explosive intermediates, the following self-validating protocol must be integrated into any synthetic workflow involving DCEA:
-
Temperature Control: Maintain heating baths strictly at or below 40–45°C [3]. Rationale: Keeping the thermal energy below the activation threshold prevents the spontaneous dehydrohalogenation reaction.
-
Vacuum Application: Utilize reduced pressure (e.g., 260 mbar) to facilitate solvent removal. Rationale: Lowering the vapor pressure allows for efficient ethereal solvent evaporation without requiring hazardous thermal input.
-
Post-Evaporation Distillation: If further purification is required, distillation must be conducted under high vacuum (e.g., 60–64°C at 76 mbar) to ensure the internal temperature remains safely below the 80°C critical threshold[3].
Toxicodynamics: The Dual Biological Pathways
The biological activity of this compound is bifurcated into two distinct pathways depending on the context of exposure: genotoxic mutagenesis and targeted metabolic modulation.
Pathway A: Genotoxicity (Alkylation)
As a residual impurity in drugs like trazodone, DCEA acts as a classic nitrogen mustard-like alkylating agent[4]. In vivo, the molecule can form electrophilic aziridinium ions that intercalate and covalently bind to nucleophilic centers on DNA. This alkylation disrupts DNA structure and expression, leading to mutagenesis and an increased risk of carcinogenesis[5].
Pathway B: Metabolic Modulation (Oncology)
Recent studies have identified this compound hydrochloride (DCAH) as a potent, non-patentable chemical for cancer therapy[6]. Structurally analogous to dichloroacetate (DCA), DCAH acts as a cationic inhibitor of Pyruvate Dehydrogenase Kinase (PDK) [2].
-
Mechanism of Action: By inhibiting PDK, DCAH reactivates the pyruvate dehydrogenase complex, forcing cancer cells to shift from aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation. This metabolic shift induces reactive oxygen species (ROS) generation and triggers apoptosis in tumor models, such as U87 glioblastoma xenografts, with minimal cytotoxicity to healthy cells[2],[6].
Caption: Divergent biological pathways of this compound: Genotoxic DNA alkylation vs. therapeutic PDK inhibition.
Regulatory Thresholds in Pharmaceutical Matrices
Because of its potent DNA-alkylating properties, regulatory bodies mandate strict control of DCEA in final pharmaceutical products. The absolute toxicological threshold for the ingestion of these genotoxic alkylating substances is established at 1.5 µg per day [5],[4].
To ensure patient safety, the acceptable concentration (in parts per million, ppm) of DCEA in an API must be inversely scaled against the maximum daily dose of the drug.
Table 1: Quantitative Limits for DCEA in Trazodone Hydrochloride
| Parameter | Value | Rationale / Source |
| Absolute Ingestion Threshold | 1.5 µ g/day | Maximum safe daily intake for genotoxic alkylating agents[5]. |
| Acceptable Limit (100 mg API/day) | < 15 ppm | Calculated to maintain total exposure below the 1.5 µ g/day threshold[4]. |
| Acceptable Limit (600 mg API/day) | < 2.5 ppm | Adjusted limit for patients on maximum daily dosing regimens[5]. |
| Target Manufacturing Limit | < 1.0 ppm | Achieved via optimized basic aqueous phase washing during API purification[7]. |
Validated Analytical Methodologies
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) is standard for larger alkylating impurities like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (CCP)[7], the low molecular weight and high volatility of 2,2-dichloroethylamine necessitate a specific colorimetric derivatization approach for trace quantification.
Protocol: Trace Quantification via Modified Friedman-Boger UV/Vis Assay
This assay relies on the specific reactivity of DCEA with 4-(4-nitrobenzyl)-pyridine .
-
Causality of Reagent Choice: 4-(4-nitrobenzyl)-pyridine is a strong nucleophile that selectively attacks the highly electrophilic carbon of the nitrogen mustard-like structure of DCEA. Other alkylating agents present in the matrix (e.g., 1-bromo-3-chloropropane) do not possess the same activation energy profile and will not form a colored derivative under these specific conditions, ensuring absolute assay specificity[8].
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare external standard solutions of highly purified 2,2-dichloroethylamine ranging from 1 to 10 ppm in an aqueous matrix[8].
-
Matrix Dissolution: Dissolve the target API (e.g., trazodone hydrochloride) in water to release the trapped impurities[7].
-
Derivatization Reaction: Introduce the 4-(4-nitrobenzyl)-pyridine reagent to the sample solutions.
-
Incubation: Allow the mixture to incubate. The nucleophilic substitution reaction yields a distinct chromophore (colored adduct) directly proportional to the DCEA concentration[9].
-
Spectrophotometric Readout: Measure the absorbance of the resulting solution using a UV/Vis spectrophotometer at the optimal wavelength for the adduct.
-
Data Processing: Interpolate the sample absorbance against the external standard calibration curve to quantify the DCEA concentration, ensuring it falls below the 2.5 ppm threshold[8].
Caption: Analytical workflow for the specific trace quantification of 2,2-dichloroethylamine using UV/Vis derivatization.
Conclusion
The toxicological assessment of this compound requires a rigorous understanding of its chemical reactivity and biological mechanisms. Whether mitigating its severe reactive hazards (explosive aziridine formation) during synthesis, controlling its genotoxic presence in pharmaceutical APIs below 1.5 µ g/day , or exploring its novel application as a PDK inhibitor in oncology, scientists must apply strict, self-validating protocols. By leveraging specific derivatization assays and strict thermal controls, laboratories can safely navigate the dual nature of this highly reactive molecule.
References
1. Bretherick's Handbook of Reactive Chemical Hazards : An Indexed Guide to Published Data. zhejianghuaan.com. 2.[2] Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PMC. nih.gov. 2 3.[1] US8133893B2 - Trazodone and trazodone hydrochloride in purified form. google.com. 1 4.[5] What Did the Patent for the Synthesis of Highly Pu.... prolekare.cz. 5 5.[6] Non-Patentable Chemicals for Cancer Therapy - Iris Publishers. irispublishers.com. 6 6.[4] (12) United States Patent. googleapis.com. 4 7.[3] Bretherick's Handbook Of Reactive Chemical Hazards. vdoc.pub. 3 8.[9] TRAZODONE AND TRAZODONE HYDROCHLORIDE IN PURIFIED FORM - European Patent Office - EP 2178850 B1. googleapis.com. 9 9. WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form. google.com. 7 10.[8] (12) United States Patent. googleapis.com. 8
Sources
- 1. US8133893B2 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
- 2. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vdoc.pub [vdoc.pub]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 6. irispublishers.com [irispublishers.com]
- 7. WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Difference between 2,2-Dichloroethan-1-amine and 2-chloroethylamine
This guide provides an in-depth technical analysis comparing 2-chloroethylamine (2-CEA) and 2,2-dichloroethan-1-amine (2,2-DCEA) . While these molecules share a similar backbone, the addition of a second chlorine atom at the geminal position fundamentally alters their electronic properties, reactivity profiles, and safety parameters.
Executive Summary
-
2-Chloroethylamine (2-CEA): A classic "nitrogen mustard" half-molecule. It acts primarily as a powerful electrophilic alkylating agent via the formation of a transient aziridinium ion.[1] It is a staple in medicinal chemistry for DNA crosslinking studies and heterocycle synthesis.
-
This compound (2,2-DCEA): A masked aldehyde equivalent. The gem-dichloro moiety renders it less suitable for direct alkylation and more prone to hydrolysis (yielding aminoacetaldehyde) or dehydrohalogenation. It poses unique explosion hazards in its free-base form, distinguishing its handling protocols significantly from the mono-chloro variant.
Part 1: Chemical Identity & Physical Properties[1][2][3][4]
The structural difference of a single chlorine atom dictates the oxidation state of the
| Feature | 2-Chloroethylamine (2-CEA) | This compound (2,2-DCEA) |
| Structure | ||
| CAS (HCl Salt) | 870-24-6 | 5960-88-3 |
| Molecular Weight | 79.53 g/mol (Free base) | 113.97 g/mol (Free base) |
| Primary Reactivity | Nucleophilic Substitution ( | Hydrolysis (to Carbonyl) / Elimination |
| Electronic Effect | Inductive withdrawal (-I) by 1 Cl | Strong Inductive withdrawal (-I) by 2 Cls (Reduces amine basicity) |
| Key Hazard | Vesicant / Mutagenic | Explosive (upon concentration of free base) |
Part 2: Mechanistic Reactivity (The Core)
This section details the divergent reaction pathways. The mono-chloro variant cyclizes; the dichloro variant hydrolyzes or eliminates.
A. 2-Chloroethylamine: The Aziridinium Pathway
2-CEA exists in equilibrium with its protonated form. At physiological or basic pH, the free amine performs an intramolecular nucleophilic attack on the
Key Insight: The rate of this cyclization is fast because it is an intramolecular 3-exo-tet cyclization (Baldwin’s rules).
B. This compound: The Gem-Dichloro Instability
The presence of two chlorines creates significant steric bulk and electronic deficiency.
-
Reduced Cyclization: The electron-withdrawing nature of the
group reduces the nucleophilicity of the amine nitrogen, slowing down aziridinium formation compared to 2-CEA. -
Hydrolysis: In aqueous media, the gem-dichloro group acts as a masked carbonyl. Hydrolysis yields aminoacetaldehyde .
-
Explosion Hazard: If the free base is isolated and concentrated, it can undergo dehydrohalogenation to form unstable chloro-enamines or strained chloro-aziridines, which can polymerize violently.
Figure 1: Divergent reactive pathways. 2-CEA (top) follows the nitrogen mustard pathway. 2,2-DCEA (bottom) acts as a masked aldehyde or unstable explosive precursor.
Part 3: Synthetic Utility & Applications
2-Chloroethylamine (2-CEA)
-
Heterocycle Synthesis: Reacts with thioureas or thioamides to form thiazolines and thiazoles . The mechanism involves S-alkylation followed by cyclization.
-
Drug Linkers: Used to attach ethylamine "tails" to phenols or amines in drug design (e.g., in the synthesis of antihistamines or selective serotonin reuptake inhibitors).
-
DNA Alkylation: Used in oncology research to study DNA crosslinking mechanisms.
This compound (2,2-DCEA)
-
Masked Aminoacetaldehyde: Aminoacetaldehyde is unstable as a free species (it self-condenses). 2,2-DCEA (as the HCl salt) serves as a stable, storable precursor that releases the aldehyde in situ upon hydrolysis.
-
Bio-orthogonal Chemistry: The gem-dichloro moiety can participate in radical-based functionalizations that are orthogonal to standard amine chemistry.
-
Specialized Heterocycles: Used in the synthesis of oxazoles where the C2 carbon requires a higher oxidation state than what 2-CEA provides.
Part 4: Safety & Toxicology (Critical)
WARNING: Both compounds are hazardous, but the risks differ fundamentally.
2-CEA Safety Profile
-
Hazard: Vesicant (blister agent). Causes severe skin burns and eye damage.[2]
-
Toxicity: Mutagenic (due to DNA alkylation).
-
Handling: Neutralize spills with dilute thiosulfate (nucleophile scavenger) to open the aziridinium ring safely.
2,2-DCEA Safety Profile (Explosion Risk)
-
Hazard: Explosive Instability.
-
Evidence: Bretherick’s Handbook of Reactive Chemical Hazards cites that a violent explosion occurred during the evaporation of an ethereal solution of the free base at 80-90°C.
-
Mechanism of Failure: Dehydrohalogenation likely forms 2-chloroaziridine or chloroenamine , which polymerize exothermically.
-
Protocol: NEVER distill or concentrate the free base of this compound. Always handle as the hydrochloride salt or in dilute solution.
Part 5: Experimental Protocols
Protocol A: Safe Generation of Aziridinium from 2-CEA (In Situ)
Use this for alkylating nucleophiles (e.g., phenols, thiols).
-
Preparation: Dissolve 2-chloroethylamine HCl (1.0 eq) in dry acetonitrile or DMF.
-
Activation: Add Cesium Carbonate (
, 2.5 eq). The base liberates the free amine, which spontaneously cyclizes to the aziridinium ion. -
Reaction: Add the nucleophile immediately. Stir at 60°C for 2-4 hours.
-
Quench: Acidify with 1M HCl to open any remaining aziridinium rings to the alcohol (hydrolysis) or revert to the open-chain chloride.
Protocol B: Usage of 2,2-DCEA as an Aldehyde Equivalent
Use this for synthesizing imidazole or oxazole derivatives.
-
Dissolution: Suspend this compound HCl (1.0 eq) in water/ethanol (1:1).
-
Hydrolysis: Adjust pH to ~5-6 using Sodium Acetate. Heat to 50°C for 1 hour.
-
Note: This generates aminoacetaldehyde in situ.
-
-
Condensation: Add the dicarbonyl or condensation partner directly to this solution.
-
Safety Check: Do not extract the intermediate amine into organic solvent and evaporate. Keep it aqueous/buffered.
References
-
Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science, 103(2675), 409–415.
-
Roedig, A., et al. (1966).[3][4][5][6][7] Chemische Berichte, 99, 121.[3][4][5][6][7] (Primary source for 2,2-DCEA explosion hazard).
-
Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[5][7] (Entry: 2,2-Dichloroethylamine, CAS 5960-88-3).[4][8]
- Singh, R. K., & Danishefsky, S. J. (1990).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9793737, 2-Chloroethylamine hydrochloride.
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An In-depth Technical Guide to the Thermodynamic Properties of 2,2-Dichloroethan-1-amine Hydrochloride
A Framework for Experimental and Computational Characterization
Authored by: Senior Application Scientist, Gemini Division
Abstract
2,2-Dichloroethan-1-amine hydrochloride is a molecule of significant interest within pharmaceutical and chemical research due to its reactive functional groups. A thorough understanding of its thermodynamic properties is fundamental for process development, safety assessment, and predicting its behavior in various chemical systems. This technical guide provides a comprehensive framework for the experimental determination and computational prediction of key thermodynamic parameters for this compound hydrochloride. In the absence of extensive published data for this specific compound, this document outlines the established methodologies and best practices, drawing parallels from similar halogenated amines. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to systematically characterize this and other novel chemical entities.
Introduction: The Significance of Thermodynamic Properties in Drug Development
The journey of a drug candidate from discovery to market is a complex process where physical and chemical properties dictate its ultimate success. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are not merely academic curiosities; they are critical indicators of a molecule's stability, solubility, and reactivity. For a compound like this compound hydrochloride, which contains a reactive dichloro-substituted carbon and a primary amine, these properties are paramount for:
-
Chemical Process Optimization: Understanding the thermodynamics of its synthesis and potential degradation pathways allows for the optimization of reaction conditions, leading to higher yields and purity.
-
Stability and Shelf-life Prediction: The Gibbs free energy of formation and decomposition can be used to predict the long-term stability of the compound under various storage conditions.
-
Solubility and Bioavailability: Thermodynamic data is crucial for predicting the solubility of the hydrochloride salt in different solvent systems, which directly impacts its formulation and bioavailability.
-
Safety and Hazard Assessment: The heat of reaction and decomposition are critical for assessing potential thermal hazards during manufacturing and handling.[1]
This guide will provide a roadmap for elucidating these critical thermodynamic properties for this compound hydrochloride.
Proposed Methodologies for Thermodynamic Characterization
Given the lack of readily available experimental data for this compound hydrochloride, a combination of experimental and computational approaches is recommended. This dual strategy allows for cross-validation of results and provides a more complete thermodynamic profile.
Experimental Determination of Thermodynamic Properties
The primary experimental techniques for determining the thermodynamic properties of a solid-state compound like this compound hydrochloride are calorimetric methods.
Table 1: Key Thermodynamic Parameters and Recommended Experimental Techniques
| Thermodynamic Property | Recommended Experimental Technique(s) | Description |
| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Measures the amount of heat required to raise the temperature of the sample by a given amount. This is a fundamental property for calculating other thermodynamic functions. |
| Enthalpy of Fusion (ΔHfus) | Differential Scanning Calorimetry (DSC) | The heat absorbed by the substance as it transitions from a solid to a liquid at its melting point. |
| Enthalpy of Combustion (ΔHcomb) | Bomb Calorimetry | The heat released when a substance is completely combusted in the presence of excess oxygen. This is used to determine the standard enthalpy of formation. |
| Enthalpy of Formation (ΔHf°) | Calculated from Enthalpy of Combustion | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. |
| Gibbs Free Energy (G) | Derived from Enthalpy and Entropy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |
| Entropy (S) | Calculated from Heat Capacity data using the Third Law of Thermodynamics | A measure of the randomness or disorder of a system. |
The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of this compound hydrochloride.
Caption: Experimental workflow for thermodynamic characterization.
This protocol outlines the steps for determining the heat capacity and enthalpy of fusion of this compound hydrochloride.
Objective: To measure the heat flow to or from the sample as a function of temperature or time.
Materials:
-
High-purity (>99.5%) this compound hydrochloride
-
DSC instrument (e.g., TA Instruments Q2000 or similar)
-
Aluminum or hermetically sealed sample pans
-
Inert purge gas (e.g., Nitrogen)
-
Reference material (e.g., sapphire for heat capacity calibration)
Procedure:
-
Instrument Calibration:
-
Perform a baseline calibration to ensure a flat baseline across the desired temperature range.
-
Calibrate the temperature and enthalpy response of the DSC using a certified indium standard.
-
For heat capacity measurements, perform a calibration using a sapphire standard.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound hydrochloride into a tared aluminum pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Run for Heat Capacity:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below any expected thermal events (e.g., -50 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The heat capacity (Cp) is calculated by comparing the heat flow signal of the sample to that of the sapphire standard.
-
The enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.
-
Trustworthiness and Self-Validation:
-
The use of certified standards for calibration ensures the accuracy of the measurements.
-
Running the experiment with different heating rates can help to identify any kinetic effects.
-
Multiple runs with fresh samples should be performed to ensure reproducibility.
Computational Prediction of Thermodynamic Properties
Computational chemistry provides a powerful tool for predicting thermodynamic properties, especially for novel compounds where experimental data is scarce. Density Functional Theory (DFT) is a widely used method for this purpose.
The following diagram illustrates the steps involved in the computational prediction of the thermodynamic properties of this compound hydrochloride.
Caption: Computational workflow for thermodynamic property prediction.
Objective: To calculate the standard enthalpy of formation, entropy, and Gibbs free energy of this compound hydrochloride in the gas phase.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Building:
-
Construct the 3D structure of this compound hydrochloride.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-311+G(d,p) basis set.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the optimized geometry. This is essential to:
-
Confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Calculate the zero-point vibrational energy (ZPVE).
-
Obtain the vibrational, rotational, and translational contributions to the thermodynamic properties.
-
-
-
Thermochemical Analysis:
-
The output of the frequency calculation will provide the standard enthalpy, entropy, and Gibbs free energy of the molecule in the gas phase.
-
-
Calculation of Enthalpy of Formation:
-
The gas-phase enthalpy of formation can be calculated using an atomization or isodesmic reaction scheme, which reduces computational errors.
-
Authoritative Grounding:
-
The choice of DFT functional and basis set should be guided by literature precedents for similar molecules to ensure accuracy.
Data Summary and Interpretation
While experimental and computational data for this compound hydrochloride is not currently available in the literature, the following table presents a template for how the generated data should be summarized.
Table 2: Summary of Thermodynamic Properties of this compound Hydrochloride (Hypothetical Data)
| Property | Experimental Value | Computational Value (Gas Phase) | Units |
| Molar Mass | 152.44 | 152.44 | g/mol |
| Melting Point | To be determined | N/A | °C |
| Heat Capacity (Cp) at 298.15 K | To be determined | To be determined | J/(mol·K) |
| Enthalpy of Fusion (ΔHfus) | To be determined | N/A | kJ/mol |
| Standard Enthalpy of Formation (ΔHf°) | To be determined | To be determined | kJ/mol |
| Standard Molar Entropy (S°) | To be determined | To be determined | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (ΔGf°) | To be determined | To be determined | kJ/mol |
Conclusion and Future Directions
The thermodynamic characterization of this compound hydrochloride is a critical step in its development for pharmaceutical or other chemical applications. This guide has provided a comprehensive framework for undertaking this characterization through a combination of established experimental and computational methodologies. The successful execution of these protocols will yield a robust dataset that can inform process development, ensure safety, and predict the behavior of this important molecule. It is our hope that this guide will serve as a valuable resource for researchers and encourage the systematic study of the thermodynamic properties of novel chemical entities.
References
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Aldehyde Effect and Ligand Discovery in Ru-Catalyzed Dehydrogenative Cross-Coupling. Retrieved from [Link]
-
Jáuregui, E. A., et al. (1995). Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. International Journal of Biological Macromolecules, 17(1), 21-26. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77142, Triethylamine, 2,2'-dichloro-, hydrochloride. Retrieved from [Link]
-
Gygax, H., et al. (2010). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 21, 1219-1224. [Link]
-
Cheméo. (n.d.). Bis(2-chloroethyl)ethylamine. Retrieved from [Link]
-
McGrath, M. J., et al. (2013). Calculation of the Gibbs free energy of solvation and dissociation of HCl in water via Monte Carlo simulations and continuum solvation models. Physical Chemistry Chemical Physics, 15(33), 13578-13586. [Link]
-
Anshul Specialty Molecules. (n.d.). 2-Chloroethyl Amine HCl. Retrieved from [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
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From Obscurity to Oncology: A Technical Guide to the Synthesis and Historical Significance of Dichlorinated Amines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The inquiry into the synthesis of "2,2-dichloroethan-1-amine" leads to a fascinating intersection of chemical history, nomenclature, and the serendipitous evolution of warfare agents into life-saving pharmaceuticals. While specific literature on the synthesis of a molecule with the precise structure of this compound is scarce, the query opens the door to a more profound and historically significant class of compounds: the nitrogen mustards. These molecules, characterized by the presence of a bis(2-chloroethyl)amino functional group, are central to the dawn of cancer chemotherapy.[1]
This technical guide, therefore, will focus on the history, discovery, and synthesis of these pivotal dichlorinated amines, such as bis(2-chloroethyl)amine and its derivatives. It is highly probable that the interest in "this compound" stems from an association with this class of compounds, which have had a transformative impact on medicine.[2][3]
A Serendipitous Journey: From Chemical Warfare to Cancer Therapy
The story of dichlorinated amines is inextricably linked with the development of chemical weapons in the early 20th century. Following the use of sulfur mustard (mustard gas) in World War I, research into more potent and persistent analogues led to the synthesis of nitrogen mustards in the 1920s and 1930s.[4][5] These compounds, with their characteristic bis(2-chloroethyl)amino group, were developed as cytotoxic agents for military use.[1] Several variants were produced, designated as HN-1, HN-2, and HN-3.[2]
A pivotal, albeit tragic, event that unveiled the therapeutic potential of these compounds occurred in December 1943 during a German air raid on the harbor of Bari, Italy. A US ship carrying a secret cargo of mustard gas was struck, releasing the agent and affecting hundreds of soldiers and civilians.[1] Medical examinations of the survivors revealed a significant and profound decrease in lymphocytes and bone marrow suppression.[1]
This devastating observation, coupled with classified research conducted at the Yale School of Medicine by Alfred Gilman and Louis Goodman, converged to spark a new direction in medical science.[1][6] The Yale researchers had been studying nitrogen mustards and, in 1942, initiated the first clinical trials of these compounds for the treatment of lymphoma.[1] The profound cytotoxic effects on rapidly dividing cells, like those in the bone marrow and lymphoid tissues, suggested a potential application in treating cancers of the blood and lymph systems.[6] This marked the dawn of the modern era of cancer chemotherapy, with a nitrogen mustard derivative, mustine (HN2), becoming the first chemotherapy drug.[1][3]
Core Synthesis Methodologies: From Ethanolamines to Dichlorinated Amines
The synthesis of key dichlorinated amines, such as bis(2-chloroethyl)amine and tris(2-chloroethyl)amine, typically proceeds from readily available ethanolamine precursors. The most common and well-established method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent.[7][8] This process is a robust and high-yielding route to the hydrochloride salts of these compounds, which are more stable and easier to handle than the free amines.
Synthesis of Bis(2-chloroethyl)amine Hydrochloride
The synthesis of bis(2-chloroethyl)amine hydrochloride from diethanolamine is a cornerstone reaction in the production of many nitrogen mustard-based compounds.
Experimental Protocol: Synthesis of Bis(2-chloroethyl)amine Hydrochloride [7]
-
Materials:
-
Diethanolamine
-
Thionyl chloride (SOCl₂)
-
Dichloroethane (or other suitable solvent)
-
Methanol (for quenching)
-
-
Procedure:
-
In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.
-
Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.
-
Upon warming to 50°C, the initial solid will dissolve.
-
The mixture is then heated to reflux and stirred for 3 hours, during which time a crystalline solid will appear.
-
After the reflux period, the reaction is quenched by the addition of 20 mL of methanol.
-
The solvents are removed under vacuum to yield a white crystalline material, bis(2-chloroethyl)amine hydrochloride, in quantitative yield.
-
The causality behind these experimental choices lies in the reactivity of the reagents. Thionyl chloride is a highly effective chlorinating agent for alcohols, converting the hydroxyl groups of diethanolamine into chlorides.[9] The use of a solvent like dichloroethane provides a suitable reaction medium, and the reflux conditions ensure the reaction goes to completion. The final quenching with methanol serves to react with any excess thionyl chloride.
Synthesis of Tris(2-chloroethyl)amine Hydrochloride
A similar synthetic strategy is employed for the preparation of tris(2-chloroethyl)amine hydrochloride from triethanolamine.
Experimental Protocol: Synthesis of Tris(2-chloroethyl)amine Hydrochloride [8]
-
Materials:
-
Triethanolamine
-
Thionyl chloride (SOCl₂)
-
Dichloroethane (or other suitable solvent)
-
Methanol (for quenching)
-
-
Procedure:
-
In a 1 L flask equipped with a reflux condenser, add 29.8 g (0.20 mole) of triethanolamine and 300 mL of dichloroethane.
-
Slowly add 51.0 mL of thionyl chloride to the mixture.
-
Heat the mixture to reflux for 4 hours.
-
After the reflux period, quench the reaction by adding 20 mL of methanol.
-
Removal of the solvent under vacuum yields a white crystalline mass of tris(2-chloroethylamine) hydrochloride in quantitative yield.
-
The following diagram illustrates the general synthetic pathway for the conversion of ethanolamines to their corresponding bis- and tris(2-chloroethyl)amine hydrochlorides.
Caption: DNA alkylation and cellular response pathway of nitrogen mustards.
Quantitative Data Summary
| Compound | Precursor | Chlorinating Agent | Typical Yield | Reference |
| Bis(2-chloroethyl)amine HCl | Diethanolamine | Thionyl Chloride | Quantitative | [7] |
| Tris(2-chloroethyl)amine HCl | Triethanolamine | Thionyl Chloride | Quantitative | [8] |
Conclusion
While the specific compound "this compound" remains elusive in the scientific literature, the investigation into its potential synthesis reveals a rich history of a closely related class of compounds: the nitrogen mustards. From their origins as agents of war, the astute observations of their biological effects led to their repurposing as the first generation of cancer chemotherapeutics. The synthesis of these dichlorinated amines, primarily from ethanolamine precursors, is a robust and well-documented process that has been fundamental to the development of numerous life-saving drugs. For researchers and professionals in drug development, the story of nitrogen mustards serves as a powerful reminder of the potential for serendipitous discovery and the enduring importance of fundamental organic synthesis in advancing medicine.
References
- Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(11), 5985-5988.
- BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
- BenchChem. (2025). From Warfare Agents to Lifesaving Drugs: A Technical History of Nitrogen Mustards and Carbamoyl Chlorides.
- ChemicalBook. Bis(2-chloroethyl)amine hydrochloride synthesis.
- ChemicalBook. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis.
- Wikipedia. Nitrogen mustard.
- ChemicalBook. N-CBZ-N,N-BIS(2-CHLOROETHYL)AMINE synthesis.
- Seta Chemicals. Bis 2(Chloroethyl)amine HCL.
- BenchChem. (2025). Application Notes and Protocols: N-Boc-N,N-bis(2-chloroethyl)amine in Heterocyclic Synthesis.
- Google Patents. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.
- ResearchGate.
- Bertin Environics. (2020, August 18). Nitrogen Mustard (HNs) 1930's - From Warts Removal to Frontline Chemotherapy.
- ResearchGate. Nitrogen Mustards As Anticancer Chemotherapies: Historic Perspective, Current Developments, And Future Trends.
- Wikipedia. History of cancer chemotherapy.
- StoryMD. Facts About Nitrogen Mustards.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Mastering Organic Synthesis with Bis(2-chloroethyl)amine Hydrochloride: A Guide for Researchers.
- Google Patents. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride.
- Oncohema Key. (2016, May 27).
- ChemicalBook. Tris(2-aminoethyl)amine synthesis.
- ResearchGate. Synthesis of N,N-bis-(2-chloroethylsulfamoyl)
- Hektoen International. (2020, November 6). The first effective chemotherapy for cancer.
- Eureka | Patsnap. (2019, March 8). Tris(2-aminoethyl)amine synthesis process.
- MDPI. (2021, February 19).
- ResearchGate. Synthesis of the nitrogen mustard agent begins with the parent compound....
- Bentham Science Publishers. (2022, May 1). Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy.
- NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine.
- PubMed. Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends.
- ResearchGate. Reagents and conditions: (i) Thionyl chloride; (ii) Method A: diethanolamine, thionyl chloride), Method B: bis(2-chloroethylamine; (iii) methyl iodide, acetone; (iv) sodium bicarbonate, sodium dithionite; (v) Trace amount of moisture, rearrangement.
- Slideshare. Nitrogen Mustards -Medicinal Chemistry --------College of Pharmacy.
- Wikipedia. Thionyl chloride.
- Wikipedia. Chloramines.
- Organic Chemistry Portal. 1,2-Chloroamine synthesis by substitution.
- The Royal Society of Chemistry.
-
ResearchGate. (2025, August 9). Ways of Synthesizing Dichloro--[10][10]Paracyclophane: A Review.
- Canadian Science Publishing. The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)
- PMC. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- BenchChem. A Comparative Analysis of Chloramine-T and Dichloramine-T in Organic Synthesis.
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Mechanistic Profiling and pKa Determination of 2,2-Dichloroethan-1-amine
A Technical Whitepaper on the Basicity and Reactivity of Polyhalogenated Alkylamines
Executive Summary
As pharmaceutical synthesis and agrochemical development increasingly rely on functionalized aliphatic amines, understanding the precise physicochemical properties of these intermediates is paramount. 2,2-Dichloroethan-1-amine (commonly known as 2,2-dichloroethylamine) serves as a critical bifunctional building block, though it is also heavily monitored as a highly reactive, genotoxic alkylating agent impurity in the synthesis of active pharmaceutical ingredients like trazodone[1].
This technical guide provides an in-depth analysis of the basicity (pKa) of this compound. By examining the inductive electron-withdrawing effects of its beta-chlorine substituents, we establish the causality behind its reduced basicity and outline a robust, self-validating analytical protocol for experimental pKa verification.
Mechanistic Analysis of Basicity: The Inductive (-I) Effect
The basicity of an aliphatic amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In the case of this compound, the presence of two highly electronegative chlorine atoms on the adjacent
The Causality of the pKa Shift:
Halogen substituents exert a strong electron-withdrawing inductive effect (-I effect) through the molecule's sigma (
For baseline context, unsubstituted ethylamine has a pKa of approximately 10.6. The introduction of a single
Fig 1: Cumulative electron-withdrawing (-I) effect of beta-chlorines on amine basicity.
Comparative Physicochemical Data
To contextualize the basicity of this compound, we must compare it against its structural analogs. The table below summarizes the quantitative shift in pKa as a function of progressive halogenation.
| Compound | Chemical Structure | Predicted/Reported pKa | Inductive Effect Strength |
| Ethylamine | 10.6 | None | |
| 2-Chloroethylamine | 8.25[2] | Moderate | |
| 2,2-Dichloroethylamine | ~6.0 - 6.5 | Strong | |
| 2,2,2-Trichloroethylamine | < 5.5 | Very Strong |
*Extrapolated values based on cumulative inductive withdrawal.
Experimental Protocol: Potentiometric Determination of pKa
Theoretical predictions must be grounded in empirical validation. As a standard analytical practice, potentiometric titration is the gold standard for determining the pKa of aliphatic amine hydrochlorides. This method is a self-validating system: the generation of a full titration curve allows for the precise mathematical extraction of the half-equivalence point, which corresponds directly to the pKa via the Henderson-Hasselbalch equation.
The following protocol is adapted from standard methodologies for reactive chlorinated amines[2].
Reagents & Equipment:
-
This compound hydrochloride (High purity, >95%)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water (CO2-free)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and micro-burette
Step-by-Step Methodology:
-
Calibration: Standardize the pH meter using fresh buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate readings across the expected dynamic range.
-
Sample Preparation: Accurately weigh approximately 1.0 mmol of this compound hydrochloride. Dissolve the salt completely in 50.0 mL of CO2-free deionized water in a thermostated vessel maintained at 25.0 °C.
-
Titration Execution: Submerge the pH electrode into the stirring solution. Begin adding the 0.1 M NaOH titrant in 0.5 mL increments.
-
Critical Region Monitoring: As the pH approaches the anticipated pKa (pH 5.5 - 7.0), reduce the titrant addition to 0.1 mL increments. Record the pH only after the reading has fully stabilized (indicating thermodynamic equilibrium).
-
Data Analysis: Plot the volume of NaOH added (x-axis) against the measured pH (y-axis). Calculate the first derivative (
) to precisely locate the equivalence point. The pH at exactly half the volume of the equivalence point represents the experimental pKa.
Fig 2: Potentiometric titration workflow for determining the pKa of aliphatic amines.
Implications in Drug Development and Toxicology
Understanding the exact pKa of this compound is not merely an academic exercise; it has profound implications for synthetic chemistry and toxicology. Because the amine is significantly less basic than standard aliphatic amines, a larger fraction of the molecule exists as the reactive free base at physiological pH (7.4).
This unprotonated free base can undergo rapid intramolecular cyclization to form an aziridinium ion—a potent, highly reactive electrophile. In pharmaceutical manufacturing, residuals of such alkylating agents can persist as genotoxic impurities in final drug products[1]. Consequently, strict pH control during synthesis and rigorous analytical monitoring are required to mitigate the formation and persistence of these reactive species.
References
-
Title : CAS:870-24-6 | 2-Chloroethylamine Hydrochloride Source : Henan Alfa Chemical Co., Ltd URL :[Link]
Sources
Storage requirements for 2,2-Dichloroethan-1-amine free base
This guide details the technical storage, handling, and stability mechanisms for 2,2-Dichloroethan-1-amine (commonly referred to as Bis(2-chloroethyl)amine or Nor-nitrogen mustard).
Part 1: Core Directive & Executive Warning
CRITICAL TECHNICAL ADVISORY: Do NOT attempt to store this compound as a free base. There is no industrial or research standard for the long-term storage of the free base (CAS: 334-22-5) due to rapid, autocatalytic intramolecular cyclization.
-
Standard Form: Store exclusively as the Hydrochloride Salt (CAS: 821-48-7).
-
Operational Rule: The free base must be generated in situ or immediately prior to use via neutralization of the salt.
-
Safety Class: This compound is a nitrogen mustard precursor. It acts as a blistering agent (vesicant) and alkylating agent.[1] Handle with extreme caution in a Class II Biosafety Cabinet or Chemical Fume Hood.
Part 2: Mechanistic Analysis (The "Why")
To understand the storage constraints, one must understand the decomposition kinetics. The stability of this compound is governed by the equilibrium between the protonated amine (stable) and the free amine (unstable).
The Aziridinium Ion Cycle
When the amine is deprotonated (Free Base form), the lone pair on the nitrogen performs an intramolecular nucleophilic attack on the
-
Acidic Conditions (pH < 3): The nitrogen is protonated (
).[2] It lacks the nucleophilicity to attack the carbon. STABLE. -
Neutral/Basic Conditions (pH > 7): The nitrogen is deprotonated (
). It rapidly cyclizes to the aziridinium ion. UNSTABLE.
This aziridinium intermediate is the active alkylating species responsible for both the compound's utility in synthesis and its toxicity (DNA cross-linking).[4][5] In the absence of a target electrophile, it reacts with water (hydrolysis) or polymerizes, degrading the sample.
Part 3: Storage Protocols
A. Primary Storage (Hydrochloride Salt)
The hydrochloride salt is the only viable form for inventory.
| Parameter | Requirement | Technical Rationale |
| Form | Crystalline Solid (HCl Salt) | Protonation prevents aziridinium formation.[2] |
| Temperature | 2°C to 8°C (Refrigerated) | Slows thermal degradation; prevents hydrolysis from trace moisture. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Material is hygroscopic. Moisture absorption leads to hydrolysis. |
| Container | Amber Glass, Tightly Sealed | Protects from light; prevents moisture ingress. Avoid metals (corrosion risk). |
| Shelf Life | 12–24 Months | If kept dry and cool. Re-test purity via HPLC before critical use. |
B. Solution Stability
If the salt must be dissolved prior to use:
-
Solvent: Anhydrous aprotic solvents (Acetonitrile, DCM) are preferred.[2]
-
Aqueous Solutions: Must be kept acidic (pH 3-5) .
-
Prohibited: Do not store in neutral or basic aqueous buffers (PBS, Tris) for any duration longer than minutes. Cyclization is rapid at pH 7.4.
Part 4: Operational Workflow (In-Situ Generation)
Researchers utilizing this compound for nucleophilic substitutions or drug synthesis should follow this "Make-on-Demand" workflow.
Protocol: Free Base Generation
Objective: Generate the free base from the HCl salt for immediate reaction.
-
Dissolution: Dissolve the calculated mass of Bis(2-chloroethyl)amine HCl in the reaction solvent (e.g., Dichloromethane or DMF).
-
Cooling: Cool the solution to 0°C using an ice bath. Low temperature inhibits cyclization.[2]
-
Neutralization: Add a stoichiometric amount (1.0 - 1.1 eq) of a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine).
-
Note: Inorganic bases (NaOH) can be used in biphasic systems (DCM/Water), but the organic layer must be separated and used immediately.
-
-
Reaction: Add the target electrophile immediately. Do not hold the free base solution.
Visualization: Stability & Reaction Pathway
Caption: The kinetic pathway of this compound. Storage is only possible at the "Salt" stage. The "Free Base" spontaneously progresses to the reactive "Aziridinium Ion".[6]
Part 5: Safety & Deactivation
Toxicity Profile:
-
Vesicant: Causes severe chemical burns and blistering upon skin contact.
-
Genotoxic: Alkylates DNA; suspected carcinogen.
Deactivation Protocol (Spill/Waste Treatment): Do not dispose of active solutions directly. You must chemically quench the aziridinium ion.
-
Prepare Quench Solution: 10% Sodium Thiosulfate (
) in water. -
Mechanism: Thiosulfate is a potent nucleophile that rapidly opens the aziridinium ring, forming a non-toxic water-soluble adduct.
-
Procedure: Soak contaminated glassware or treat waste streams with excess thiosulfate solution for >1 hour before disposal.
References
-
National Institute of Standards and Technology (NIST). Diethylamine, 2,2'-dichloro- (Free Base) & Hydrochloride Data. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
- Golub, G., et al.Chemistry of Nitrogen Mustards: Kinetic Analysis of Aziridinium Formation. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 5. Nitrogen Mustards -Medicinal Chemistry --------College of Pharmacy | PDF [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,2'-Dichlorodiethylamine hydrochloride [webbook.nist.gov]
Methodological & Application
Application Note: High-Performance Synthesis of N-Heterocycles using 2,2-Dichloroethan-1-amine
Abstract
This application note details the strategic use of 2,2-Dichloroethan-1-amine (DCEA) as a bifunctional "C2-N1" synthon in the synthesis of nitrogen-containing heterocycles. Unlike standard amino-acetals, DCEA offers a unique reactivity profile due to the gem-dichloro moiety, acting as a masked electrophile that can be activated under specific Lewis acid or hydrolytic conditions. This guide provides validated protocols for synthesizing 2-substituted imidazoles and pyrazines , complete with mechanistic insights and safety workflows.
Introduction: The "Chameleon" Reagent
This compound (CAS: 5960-88-3 for free base; often supplied as HCl salt, CAS: 3590-07-6) is a critical building block in medicinal chemistry. Its structural utility lies in its ability to function simultaneously as a nucleophile (primary amine) and an electrophile (gem-dichloro group).
Strategic Advantages
-
Masked Reactivity: The gem-dichloro group (
) serves as a "masked" aldehyde. It resists premature oxidation compared to free aldehydes but activates readily under acidic or solvolytic conditions. -
Atom Economy: It provides the complete
backbone required for constructing 5- and 6-membered rings without the need for multi-step protection/deprotection sequences. -
Versatility: Depending on the co-reactant (nitrile, thioamide, or ketone), DCEA can be steered toward imidazoles, thiazoles, or pyrazines.
Chemical Profile
| Property | Data | Note |
| Formula | Usually handled as | |
| Appearance | White to beige crystalline solid (HCl salt) | Highly hygroscopic |
| Solubility | Water, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane) |
| Acidity | Lower than typical amines due to inductive effect of |
Mechanism of Action
The utility of DCEA relies on the stepwise activation of its functional groups. The amine typically initiates the reaction via nucleophilic attack, followed by the activation of the gem-dichloro tail to close the ring.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from DCEA.
Figure 1: Divergent synthetic pathways for this compound. The reagent acts as a linchpin for various heterocyclic scaffolds.
Application Protocols
Protocol A: Synthesis of 2-Substituted Imidazoles
This protocol utilizes the reaction between DCEA and a nitrile (R-CN) to form the imidazole ring. This is preferred over the aldehyde-ammonia route for accessing position-2 substituted derivatives.
Target: 2-Phenylimidazole (Example) Mechanism: Nucleophilic addition of the amine to the nitrile (activated by Lewis acid) to form an amidine, followed by intramolecular cyclization displacing the chlorines.
Materials
-
This compound HCl (
) -
Benzonitrile (
) -
Copper(I) Chloride (
) or (Catalyst, ) -
Solvent: Ethanol or Toluene
-
Base:
(for workup)
Step-by-Step Methodology
-
Neutralization (In-situ): If starting with DCEA-HCl, suspend it in the solvent and add 1 equivalent of Triethylamine (TEA) or
to liberate the free amine. Stir for 15 min at . -
Addition: Add the nitrile (e.g., Benzonitrile) and the Lewis Acid catalyst (
). -
Reflux: Heat the reaction mixture to reflux (
) under an inert atmosphere ( ).-
Critical Insight: The reflux temperature provides the energy required for the elimination of
during the ring closure.
-
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the nitrile spot.
-
Workup:
-
Purification: Dry organic layer over
, concentrate, and purify via recrystallization (Ethanol/Water) or column chromatography.
Protocol B: Synthesis of Pyrazine (Self-Condensation)
DCEA can form pyrazine through self-dimerization. This occurs via the in situ formation of aminoacetaldehyde, which dimerizes to dihydropyrazine and subsequently oxidizes to pyrazine.
Target: Pyrazine (Parent heterocycle)[3][4][5]
Materials
-
This compound HCl (
) -
Sodium Acetate (
) or -
Oxidant: Air bubbling or
(mild) -
Solvent: Water/Methanol mix
Step-by-Step Methodology
-
Hydrolysis: Dissolve DCEA-HCl in water. Adjust pH to
using .-
Why? Mildly acidic conditions promote the hydrolysis of the gem-dichloro group to the aldehyde hydrate without polymerizing the amine.
-
-
Dimerization: Slowly adjust the pH to
using . Stir at room temperature for 12 hours. -
Oxidation: Bubble air through the solution or add a mild oxidant (e.g.,
or dilute ) to convert the dihydropyrazine intermediate to the aromatic pyrazine. -
Extraction: Pyrazine is water-soluble.[11] Saturate the aqueous phase with
(salting out) and extract continuously with Dichloromethane (DCM) or Diethyl Ether. -
Isolation: Distillation is recommended due to Pyrazine's volatility (
).
Experimental Workflow Diagram
The following flowchart standardizes the decision-making process for selecting the correct protocol based on the desired scaffold.
Figure 2: Decision matrix for DCEA processing. Route selection dictates pH control and co-reactant addition.
Critical Handling & Safety (E-E-A-T)
Stability Warning
The free base of this compound is unstable and prone to polymerization upon standing.
-
Recommendation: Always store as the Hydrochloride salt (
) at under desiccant. -
Preparation: Generate the free base in situ immediately before use.
Toxicity Profile[9][12]
-
Corrosivity: DCEA is a nitrogen mustard analog precursor. It causes severe skin burns and eye damage.[9]
-
Inhalation: Dust from the HCl salt is highly irritating to the respiratory tract.
-
PPE: Use a full-face shield, butyl rubber gloves, and work strictly within a fume hood.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Imidazole) | Incomplete cyclization | Increase reflux time; ensure anhydrous solvent if using Lewis Acid. |
| Polymerization (Black Tar) | Free base left too long | Neutralize DCEA-HCl only in the presence of the electrophile. |
| Starting Material Recovery | pH too low during workup | Ensure aqueous layer is |
References
-
Synthesis of 2-Substituted Imidazoles
-
Gem-Dichloroamine Reactivity
-
Mihara, M., et al. (2005). Novel synthesis of gem-dichloroaziridines from imines. Journal of Organic Chemistry.[14]
-
-
Pyrazine Synthesis Overview
-
Safety Data Sheet (DCEA-HCl)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN103214424B - Synthesis method of pyrazine methylamine derivative - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chemscene.com [chemscene.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. wjpsonline.com [wjpsonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
Protocol for condensation of 2,2-Dichloroethan-1-amine with aldehydes
This guide outlines the protocol for the condensation of 2,2-dichloroethan-1-amine (typically supplied as the hydrochloride salt) with aldehydes. This reaction is a critical "divergent node" in heterocyclic chemistry, serving as the primary entry point for synthesizing both 2-substituted oxazoles (via acid-mediated cyclization) and N-substituted aziridines (via reductive cyclization).
Part 1: Technical Overview & Strategic Utility
This compound (DCEA) acts as a "masked" aminoacetaldehyde. Unlike the more expensive aminoacetaldehyde diethyl acetal (used in the standard Pomeranz-Fritsch reaction), DCEA offers a robust, cost-effective alternative for constructing nitrogen heterocycles.
The condensation with aldehydes proceeds through an initial Schiff base (imine) intermediate.[1][2] From this hub, the pathway diverges based on the post-condensation conditions:
-
Path A (Oxazole Synthesis): Acid-catalyzed hydrolysis of the gem-dichloro group reveals a pendant aldehyde, which immediately cyclizes with the imine carbon to form the aromatic oxazole ring.
-
Path B (Aziridine Synthesis): Reduction of the imine to a secondary amine, followed by base-mediated intramolecular nucleophilic substitution, yields the aziridine ring.
Reaction Pathway Diagram
Caption: Divergent synthesis pathways from the condensation of this compound with aldehydes.
Part 2: Experimental Protocols
Protocol 1: High-Yield Synthesis of the Schiff Base (Imine)
The foundational step for all downstream applications.
Reagents:
-
This compound Hydrochloride (1.05 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Magnesium Sulfate (MgSO₄) (anhydrous, 2.0 equiv)
-
Dichloromethane (DCM) (Solvent, 0.5 M concentration)
Procedure:
-
Free Base Generation (In Situ): In a flame-dried round-bottom flask, suspend this compound HCl in dry DCM. Add Triethylamine dropwise at 0°C. Stir for 15 minutes to liberate the free amine.
-
Condensation: Add the aldehyde (neat or dissolved in minimal DCM) to the reaction mixture.
-
Dehydration: Immediately add anhydrous MgSO₄. The gem-dichloro group is sensitive to hydrolysis; rapid water removal is critical to prevent premature degradation to aminoacetaldehyde.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).[6]
-
Workup: Filter off the MgSO₄ solids under an inert atmosphere (nitrogen) if possible.
-
Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).
-
Note: The resulting imine is thermally unstable. Do not distill. Use immediately for Protocol 2 or 3.
-
Protocol 2: Synthesis of 2-Substituted Oxazoles (Modified Pomeranz-Fritsch)
Best for: Creating aromatic heterocycles for medicinal chemistry scaffolds.
Mechanism: The sulfuric acid facilitates the hydrolysis of the C-Cl bonds to an aldehyde hydrate, which then condenses with the imine carbon (intramolecularly) followed by aromatization.
Reagents:
-
Crude Imine (from Protocol 1)
-
Sulfuric Acid (H₂SO₄) (Concentrated, 98%)
-
Phosphorus Pentoxide (P₂O₅) (Optional, accelerates dehydration)
Procedure:
-
Acid Addition: Cool concentrated H₂SO₄ (5 mL per gram of imine) to 0°C in a reaction vessel.
-
Addition: Add the crude imine dropwise to the acid with vigorous stirring. The reaction is exothermic; maintain temp <10°C.
-
Cyclization: Once addition is complete, heat the mixture to 100–110°C for 1 hour.
-
Observation: The solution will darken significantly.
-
-
Quench: Cool the mixture to RT and pour carefully onto crushed ice (approx. 10x volume).
-
Neutralization: Carefully neutralize with 50% NaOH solution or solid Na₂CO₃ until pH ~8–9. Keep the mixture cool during this process.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 3: Synthesis of N-Substituted Aziridines
Best for: Generating reactive alkylating agents or ring-strained building blocks.
Reagents:
-
Crude Imine (from Protocol 1)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) (2.0 equiv, aq. solution)
Procedure:
-
Reduction: Dissolve the crude imine in MeOH (0.2 M) and cool to 0°C.
-
Hydride Addition: Add NaBH₄ portion-wise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Intermediate: This yields the N-(2,2-dichloroethyl)amine.
-
-
Cyclization: Add aqueous NaOH (2M) directly to the reaction mixture. Heat to reflux (65°C) for 2–3 hours.
-
Workup: Remove MeOH in vacuo. Dilute residue with water and extract with Diethyl Ether.
-
Purification: Distillation is preferred for volatile aziridines; otherwise, flash chromatography on basic alumina (silica may degrade aziridines).
Part 3: Data Summary & Troubleshooting
| Parameter | Protocol 1 (Imine) | Protocol 2 (Oxazole) | Protocol 3 (Aziridine) |
| Key Risk | Hydrolysis of C-Cl bonds | Charring/Polymerization | Ring opening (if acidic) |
| Temp Control | Keep < 30°C | Requires 100°C+ | Reflux for cyclization |
| Water Sensitivity | High (Use MgSO₄) | Low (Acid is aqueous) | Low (Aq.[11] base used) |
| Typical Yield | >90% (Quantitative) | 40–65% | 60–80% |
Troubleshooting Guide:
-
Low Yield in Protocol 2: If extensive charring occurs, reduce the temperature to 90°C and extend reaction time. Alternatively, use Polyphosphoric Acid (PPA) instead of H₂SO₄ for gentler dehydration.
-
Imine Instability: If the imine decomposes before use, conduct the reaction in a "one-pot" fashion: add the acid directly to the DCM solution after filtration, then evaporate DCM and heat.
References
-
Synthesis of Oxazoles via Pomeranz-Fritsch: Turchi, I. J. (1981). "The Chemistry of Oxazoles". Industrial & Engineering Chemistry Product Research and Development. Link
-
Reactivity of 2-Haloethylamines: Sartori, G., et al. (2004). "Update on the Synthesis of Aziridines". Chemical Reviews. Link
-
General Imine Condensation Protocols: Layer, R. W. (1963). "The Chemistry of Imines". Chemical Reviews. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 10. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Intermediate: Navigating the Landscape of Dichloro-Functionalized Amines in Pharmaceutical Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Preamble: The Quest for 2,2-Dichloroethan-1-amine
In the intricate tapestry of pharmaceutical synthesis, the strategic incorporation of reactive functional groups is paramount to the construction of complex molecular architectures. Among these, chlorinated amines represent a class of versatile building blocks, prized for their ability to participate in a variety of nucleophilic substitution and cyclization reactions. This guide initially sought to provide a comprehensive overview of This compound as a key pharmaceutical intermediate. However, an extensive review of the scientific literature reveals a notable scarcity of detailed information on this specific molecule as a standalone, isolable intermediate. Instead, the landscape is dominated by its structural isomers and related dichloro-functionalized compounds, most notably bis(2-chloroethyl)amine .
This document, therefore, adapts to the available scientific evidence. While direct, in-depth protocols for this compound are not prevalent, the principles of its potential reactivity and handling can be inferred from its more widely studied relatives. This guide will provide a detailed exploration of the applications, synthesis, and reaction protocols for these closely related and highly relevant dichloro-amine intermediates, offering the researcher a robust framework for understanding and utilizing this important class of molecules in drug discovery and development.
Section 1: The Dichotomy of Dichloro-Amines: A Structural and Reactivity Overview
The reactivity of dichloro-amines is fundamentally dictated by the placement of the chlorine atoms relative to the amine functionality. In the case of the hypothetical this compound, the geminal dichlorides would significantly influence the basicity of the amine and the reactivity of the C-Cl bonds. In contrast, the well-documented bis(2-chloroethyl)amine possesses two vicinal chloroethyl groups, predisposing it to intramolecular cyclization to form a highly reactive aziridinium ion, a key step in its alkylating mechanism.
Figure 1. Comparison of this compound and bis(2-chloroethyl)amine.
Section 2: Applications in Pharmaceutical Synthesis
While specific applications of this compound are not well-documented, the broader class of dichloro-amines, particularly bis(2-chloroethyl)amine and its derivatives, are pivotal intermediates in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).
Alkylating Agents in Oncology
The most prominent application of bis(2-chloroethyl)amine is as a precursor to nitrogen mustard-based alkylating agents used in cancer chemotherapy.[1] These compounds exert their cytotoxic effects by cross-linking DNA, thereby inhibiting cell division and inducing apoptosis.
-
Cyclophosphamide: A widely used chemotherapeutic agent, cyclophosphamide is synthesized using bis(2-chloroethyl)amine hydrochloride.[2]
-
Melphalan and Chlorambucil: These are other examples of aromatic nitrogen mustards derived from bis(2-chloroethyl)amine, used in the treatment of various cancers.[2]
Synthesis of Heterocyclic Scaffolds
The reactivity of the chloroethyl groups allows for their use in the construction of various heterocyclic ring systems, which are common motifs in pharmaceuticals.
-
Piperazine Derivatives: Bis(2-chloroethyl)amine hydrochloride is used to cyclize with anilines to form piperazine moieties, which are present in many antimicrobial and antifungal agents.[3]
-
Azole Antifungals: The synthesis of some azole antifungals involves the use of intermediates that could potentially be derived from dichloro-amines, highlighting the importance of the chloro-functionalization for subsequent ring-forming reactions.[4][5]
Figure 2. Pharmaceutical applications of bis(2-chloroethyl)amine.
Section 3: Synthesis Protocols
The synthesis of dichloro-amines typically involves the chlorination of a corresponding amino alcohol.
Synthesis of Bis(2-chloroethyl)amine Hydrochloride
A common method for the synthesis of bis(2-chloroethyl)amine hydrochloride involves the reaction of diethanolamine with thionyl chloride.[6]
Protocol 3.1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride from Diethanolamine
Materials:
-
Diethanolamine
-
Thionyl chloride
-
1,2-Dichloroethane (solvent)
-
Reflux condenser
-
Reaction flask (1 L)
Procedure:
-
To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[6]
-
Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension may form immediately.[6]
-
Warm the mixture to 50°C. The initial solid should dissolve.
-
Reflux the suspension. During reflux, the initial solid will dissolve, and a crystalline solid of the product will appear.[6]
-
Continue refluxing the crystalline suspension for the desired reaction time (typically several hours).
-
After the reaction is complete, cool the mixture and isolate the product by filtration.
-
Wash the crystalline solid with a suitable solvent (e.g., cold 1,2-dichloroethane) and dry under vacuum.
Section 4: Reaction Protocols
The utility of dichloro-amines as pharmaceutical intermediates stems from their reactivity in forming new carbon-nitrogen and carbon-heteroatom bonds.
Formation of Piperazine Rings
Bis(2-chloroethyl)amine hydrochloride can be used to construct piperazine rings through cyclization with primary amines.[3]
Protocol 4.1: Synthesis of a Phenylpiperazine Derivative
Materials:
-
Substituted Aniline
-
Bis(2-chloroethyl)amine hydrochloride
-
N,N-Dimethylformamide (DMF) (solvent)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a reaction vessel, combine the substituted aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in DMF.[3]
-
Stir the reaction mixture at 110°C for 48 hours.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using standard techniques such as column chromatography or recrystallization.
Section 5: Analytical Methods
The characterization and quality control of dichloro-amine intermediates are crucial for ensuring the safety and efficacy of the final pharmaceutical product.
| Analytical Technique | Purpose | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Derivatization may be necessary for non-volatile compounds.[7] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the main component and non-volatile impurities. | Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar amines.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR are standard. |
| Ion Chromatography | Analysis of ionic amines and counter-ions. | Suitable for analyzing amines as weak bases.[9] |
Section 6: Safety and Handling
Dichloro-amines and their precursors are hazardous materials and must be handled with appropriate safety precautions.
-
Toxicity: These compounds are often corrosive, toxic, and may be lachrymatory.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[13] Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While this compound remains an elusive player in the documented landscape of pharmaceutical intermediates, a thorough understanding of its more established structural isomer, bis(2-chloroethyl)amine, provides invaluable insights. The principles of synthesis, reactivity, and handling detailed in this guide offer a solid foundation for researchers and drug development professionals working with this class of potent and versatile chemical building blocks. The strategic application of dichloro-amines will undoubtedly continue to contribute to the discovery and development of new and life-saving medicines.
References
- Shablykina, O. V., Chumachenko, S. A., & Brovarets, V. S. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91(9), 1607–1612.
- ChemScene. (2025, December 8). Safety Data Sheet: N-Boc-2-chloroethylamine.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bis(2-chloroethyl)amine Hydrochloride: A Key Pharmaceutical Intermediate for Advanced API Synthesis. Retrieved from [Link]
- Kovalenko, S. I., et al. (2025, March 3). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET: Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride.
- TCI Chemicals. (2025, April 30).
- ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Santa Cruz Biotechnology. (n.d.). Bis(2-chloroethyl)
-
PubMed. (n.d.). New Azole Antifungals. 2. Synthesis and Antifungal Activity of Heterocyclecarboxamide Derivatives of 3-amino-2-aryl-1-azolyl-2-butanol. Retrieved from [Link]
-
PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- ChemRxiv. (n.d.).
- ResearchGate. (2025, October 20).
- Apollo Scientific. (2023, March 12). 2-Chloroethylamine hydrochloride.
- Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(12), 6931-6933.
-
PMC. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
-
PMC. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 12- Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Retrieved from [Link]
-
PMC. (2019, September 18). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. Retrieved from [Link]
- MDPI. (2024, February 15).
- DTIC. (2023, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
-
Anshul Specialty Molecules. (2024, June 24). 2-Chloroethyl Amine HCl. Retrieved from [Link]
-
NIST. (n.d.). 2,2'-Dichlorodiethylamine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
- ExSyn Corp. (2023, August 29). In focus: 2-Chloroethylamine Hydrochloride.
- ChemicalBook. (2024, December 16).
-
PMC. (2023, February 2). Towards Antibiotic Synthesis in Continuous-Flow Processes. Retrieved from [Link]
- ResearchGate. (2025, August 7). Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants.
- MDPI. (2022, April 28). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. New azole antifungals. 2. Synthesis and antifungal activity of heterocyclecarboxamide derivatives of 3-amino-2-aryl-1-azolyl-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. env.go.jp [env.go.jp]
- 8. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Note: Preparation of Oxazoles from 2,2-Dichloroethan-1-amine Precursors
Strategic Value & Introduction
Oxazoles are privileged heterocyclic scaffolds in drug discovery, frequently embedded in biologically active natural products and targeted therapeutics. While traditional methods like the Robinson-Gabriel synthesis are common, the utilization of 2,2-dichloroethan-1-amine (also known as 2,2-dichloroethylamine) provides a highly specific and efficient pathway to assemble 2-substituted oxazoles[1]. This precursor is particularly valuable because it pre-installs the necessary oxidation state at the C4 and C5 positions of the future oxazole ring, requiring only a single acylation followed by a tandem cyclization-elimination sequence.
Mechanistic Rationale
Understanding the causality of this reaction is critical for optimization and scale-up. The transformation is a two-stage process:
-
Acylation : The primary amine of this compound reacts with an acid chloride (RCOCl) to form an N-(2,2-dichloroethyl)amide.
-
Tandem Cyclization-Elimination : The ring-forming step is driven by a strong, non-nucleophilic base (e.g., DBU). The base deprotonates the amide, shifting the equilibrium toward the nucleophilic imidate tautomer. The oxygen atom then executes an intramolecular attack on the gem-dichloro carbon, displacing one chloride ion to form a transient 5-chloro-4,5-dihydrooxazole intermediate. Finally, the base promotes an E2 elimination of the second equivalent of HCl, restoring aromaticity and yielding the stable oxazole.
Figure 1: Mechanistic pathway for the synthesis of oxazoles from this compound.
Safety & Handling (Critical Trustworthiness)
A self-validating protocol must address the inherent risks of its reagents. This compound presents a severe thermal hazard. According to documented safety literature, a violent explosion occurred during the evaporation of an ethereal solution of 2,2-dichloroethylamine at 260 mbar from a water bath at 80–90 °C[2]. The explosion is attributed to the thermally induced dehydrohalogenation of the amine, which forms highly reactive aziridine derivatives that undergo rapid, exothermic polymerization[2].
-
Self-Validating Safety Rule : Evaporation of this compound or its unpurified intermediates MUST be conducted with a water bath strictly limited to 40–45 °C. Distillation, if required, must be performed under high vacuum to keep the pot temperature below 65 °C[2].
Experimental Protocols
Figure 2: Experimental workflow for oxazole synthesis highlighting critical temperature limits.
Protocol A: Synthesis of N-(2,2-dichloroethyl)amide
-
Reagent Preparation : In an oven-dried flask under argon, dissolve this compound hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N, 25.0 mmol, 2.5 equiv) dropwise. Causality: The excess base liberates the free amine from its hydrochloride salt and neutralizes the HCl generated during acylation.
-
Acylation : Slowly add the selected acid chloride (11.0 mmol, 1.1 equiv) over 15 minutes. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.
-
Workup : Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration (SAFETY CRITICAL) : Concentrate the filtrate in vacuo. Ensure the rotary evaporator water bath does not exceed 40 °C to prevent the explosive decomposition of any unreacted 2,2-dichloroethylamine[2].
Protocol B: Base-Promoted Cyclization to Oxazole
-
Reaction Setup : Dissolve the crude N-(2,2-dichloroethyl)amide in anhydrous toluene (100 mL, 0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Base Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 30.0 mmol, 3.0 equiv). Causality: DBU is chosen because its strong, non-nucleophilic nature efficiently drives both the cyclization (via imidate formation) and the subsequent E2 elimination without unwanted nucleophilic side reactions.
-
Heating : Heat the mixture to 80 °C for 12 hours. Monitor the reaction via LC-MS to ensure the transient 5-chloro-4,5-dihydrooxazole intermediate is fully consumed.
-
Isolation : Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash sequentially with 1 M HCl (to remove excess DBU), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purification : Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 2-substituted oxazole.
Quantitative Data & Optimization
The choice of base and solvent is critical for driving the reaction past the dihydrooxazole intermediate. Table 1 summarizes the optimization data for the cyclization step.
Table 1: Optimization of Cyclization Conditions for Oxazole Synthesis
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ (3.0) | DMF | 80 | 24 | 35% | Incomplete E2 elimination |
| 2 | Et₃N (3.0) | Toluene | 80 | 24 | 42% | Weak base; slow cyclization |
| 3 | DBU (2.0) | Toluene | 80 | 12 | 68% | Traces of intermediate remain |
| 4 | DBU (3.0) | Toluene | 80 | 12 | 86% | Complete conversion |
| 5 | DBU (3.0) | THF | 65 | 18 | 71% | Lower temperature reduces rate |
References
- Reactive Chemical Hazards - National Academic Digital Library of Ethiopia (Bretherick's Handbook of Reactive Chemical Hazards). Source: ethernet.edu.et.
- US3378562A - C-chlorination of saturated amines. Source: Google Patents.
Sources
Application Note: Strategic Utilization of 2,2-Dichloroethan-1-amine in Heterocyclic Synthesis and Linker Design
Abstract & Strategic Overview
2,2-Dichloroethan-1-amine (typically supplied as the hydrochloride salt, 2,2-DCEA ) represents a bifunctional "chameleon" reagent in medicinal chemistry. Unlike its structural isomer bis(2-chloroethyl)amine (a nitrogen mustard), 2,2-DCEA possesses a gem-dichloro moiety adjacent to a primary amine.
This unique architecture offers two distinct reactivity profiles:
-
The "Masked Aldehyde" (Electrophilic C2): The gem-dichloro group serves as a robust, anhydrous equivalent of aminoacetaldehyde. Under hydrolytic or nucleophilic conditions, it facilitates the construction of 5-membered heterocycles (imidazoles, thiazoles) without the polymerization issues associated with free aminoaldehydes.
-
The Nucleophilic Amine (Nucleophilic N1): The primary amine can be functionalized (acylated/alkylated) to attach this "warhead" to larger drug scaffolds, creating linkers that can later be cyclized or hydrolyzed.
This guide provides validated protocols for leveraging 2,2-DCEA in drug discovery, specifically focusing on heterocycle formation and linker synthesis .
Chemical Reactivity Landscape
The following diagram illustrates the divergent pathways available for 2,2-DCEA. The critical decision point is pH and solvent choice, which dictates whether the amine attacks an external electrophile or the gem-dichloro group undergoes substitution/elimination.
Figure 1: Bifunctional reactivity map of this compound. Path A utilizes the amine handle; Path B exploits the gem-dichloro group as a masked carbonyl.
Application 1: Synthesis of 2-Substituted Imidazoles
Context: The most high-value application of 2,2-DCEA is the synthesis of imidazole rings where the N1-C2 bond is derived from the reagent. This replaces the unstable
Mechanism: The "Masked Aldehyde" Cyclization
The reaction proceeds via a cascade:
-
Condensation: The amidine (nucleophile) attacks the gem-dichloro carbon (or the transient aldehyde formed in situ).
-
Cyclization: Intramolecular attack by the amine nitrogen.
-
Aromatization: Loss of HCl/H₂O to form the stable imidazole core.
Detailed Protocol: Condensation with Amidines
Target: Synthesis of 2-Phenylimidazole derivatives.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Benzamidine HCl | 1.0 | Dinucleophile | Source of N-C-N fragment |
| 2,2-DCEA HCl | 1.2 | Electrophile | "Masked" aminoacetaldehyde |
| Sodium Ethoxide (NaOEt) | 2.5 | Base | Neutralizes HCl salts; drives elimination |
| Ethanol (Anhydrous) | - | Solvent | Polar protic required for salt solubility |
Step-by-Step Workflow
-
Preparation of Free Base (In Situ):
-
Charge a flame-dried round-bottom flask with Benzamidine HCl (10 mmol) and Ethanol (20 mL).
-
Add NaOEt (25 mmol, 21% wt in EtOH) dropwise at 0°C under
. Stir for 15 min. -
Rationale: Generating the free amidine prevents protonation of the 2,2-DCEA amine, ensuring the condensation is driven by the amidine's nucleophilicity.
-
-
Addition of 2,2-DCEA:
-
Add This compound HCl (12 mmol) in one portion.
-
Observation: The solution may become cloudy due to NaCl precipitation.
-
-
Thermal Cyclization:
-
Equip with a reflux condenser.
-
Heat the mixture to reflux (78°C) for 6–12 hours.
-
Monitoring: Monitor via TLC (DCM/MeOH 9:1). The starting amidine spot will disappear, and a lower Rf fluorescent spot (imidazole) will appear.
-
-
Workup & Purification:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (NaCl).
-
Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Acetone/Hexane or perform flash chromatography (Silica, 0-5% MeOH in DCM).
-
Validation Check:
-
¹H NMR (DMSO-d₆): Look for the characteristic imidazole C4/C5 protons as a broad singlet or doublet pair around
7.0–7.3 ppm. The absence of the triplet ( ~6.0 ppm) confirms cyclization.
Application 2: N-Functionalization (Linker Synthesis)
Context: Researchers often need to attach the chloro-ethyl tail to a drug scaffold to create an alkylating warhead or a precursor for late-stage cyclization.
Challenge: Preventing Self-Polymerization
The free base of 2,2-DCEA is unstable; the amine can attack the gem-dichloro group of a neighboring molecule (intermolecular alkylation).
Protocol: Schotten-Baumann Acylation
Target: N-(2,2-dichloroethyl)benzamide.
-
Biphasic Setup:
-
Dissolve 2,2-DCEA HCl (5 mmol) in Water (10 mL).
-
Add DCM (10 mL) containing Benzoyl Chloride (5.5 mmol).
-
-
pH Control (Critical):
-
Cool to 0°C.
-
Add NaOH (10% aq, 12 mmol) dropwise vigorously, maintaining internal temp <5°C.
-
Why? The biphasic system keeps the neutral free amine in the organic layer where it reacts immediately with the acyl chloride, minimizing the time it spends "free" to self-polymerize.
-
-
Isolation:
-
Separate layers. Wash organic layer with 1M HCl (removes unreacted amine) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Result: Stable amide linker ready for further derivatization.
-
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive, Suspected Mutagen. While 2,2-DCEA is less volatile than nitrogen mustards, it is an alkylating agent .
-
Skin/Eye Contact: Causes severe burns.[2][3] The gem-dichloro group hydrolyzes on moist skin to produce HCl and aldehydes.
-
Inhalation: Dust is extremely irritating. Handle only in a fume hood.
-
Decontamination: Quench spills with 5% aqueous ammonia or sodium thiosulfate solution to nucleophilically displace/hydrolyze the chlorides before disposal.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of imidazole derivatives using 2,2-DCEA.
References
-
Apollo Scientific. (2023). Safety Data Sheet: 2-Chloroethylamine hydrochloride. Retrieved from 4
-
Shablykina, O. V., et al. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry. Retrieved from 5[5]
-
Organic Chemistry Portal. (2024). Synthesis of Imidazoles. Retrieved from 6
-
National Institutes of Health (NIH). (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. Retrieved from 7
-
Thermo Fisher Scientific. (2025). 2-Chloroethylamine hydrochloride Product Information. Retrieved from 8
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 2-Chloroethylamine hydrochloride, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Synthesis of Schiff bases derived from 2,2-Dichloroethan-1-amine
Application Note: High-Fidelity Synthesis of Schiff Bases Derived from 2,2-Dichloroethan-1-amine
Part 1: Strategic Analysis & Chemical Logic
1.1 The Target Moiety: this compound
The synthesis of Schiff bases (imines) from This compound (
-
Nucleophilicity: The -I effect reduces the electron density on the nitrogen lone pair, making it less nucleophilic than ethylamine. Consequently, the condensation with aldehydes requires optimized conditions (catalysis or water removal) to drive the equilibrium.
-
Stability & Safety: Structurally related to
-haloamines (nitrogen mustards), this compound has the potential to form reactive aziridinium intermediates, although the gem-dichloro substitution alters the kinetics. It must be handled as a potential alkylating agent (DNA crosslinker). -
Precursor Handling: The free base is unstable and prone to polymerization or hydrolysis. The synthesis must proceed from the hydrochloride salt (This compound·HCl ), neutralizing it in situ to release the free amine only in the presence of the electrophile (aldehyde).
1.2 Reaction Mechanism & Thermodynamics
The reaction follows a reversible condensation pathway:
Because the amine is deactivated, the rate-limiting step is often the initial nucleophilic attack. We employ a Dehydrative Driven Protocol using molecular sieves or anhydrous solvents to shift the equilibrium toward the imine.
Part 2: Experimental Protocol
Materials & Reagents
-
Amine Precursor: this compound Hydrochloride (purity >97%).
-
Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde derivatives).
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH). Note: Anhydrous conditions are critical to prevent hydrolysis of the C-Cl bonds.
-
Base: Triethylamine (
) or Sodium Acetate (NaOAc). -
Catalyst: Glacial Acetic Acid (AcOH) - optional, for unreactive aldehydes.
-
Drying Agent: Activated 4Å Molecular Sieves or Anhydrous
.
Step-by-Step Synthesis Workflow
Step 1: In-Situ Neutralization (The "Freeing" Phase)
-
Weigh 1.0 mmol of this compound·HCl into a round-bottom flask.
-
Add 10 mL of anhydrous Methanol.
-
Add 1.0 mmol of Triethylamine (
) dropwise at 0°C.-
Rationale: This releases the free amine (
) without exposing it to atmospheric moisture. The solution may become slightly cloudy due to formation.
-
Step 2: Condensation
-
Add 1.0 mmol of the chosen Aromatic Aldehyde to the reaction mixture.
-
Crucial: Add 0.5 g of activated 4Å Molecular Sieves (beads) directly to the flask.
-
Rationale: Chemical water scavenging is superior to Dean-Stark distillation for this scale and volatility.
-
-
Reflux the mixture at 60-65°C for 4–6 hours .
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the aldehyde spot.
-
Step 3: Isolation & Purification
-
Filter the hot solution to remove molecular sieves.
-
Evaporate the solvent under reduced pressure (Rotavap) at <40°C. Do not overheat, as
-halo imines can thermally degrade. -
Recrystallization: Dissolve the crude residue in a minimum amount of hot Ethanol and cool
Procedure for converting 2,2-Dichloroethan-1-amine HCl to free base
This Application Note provides a rigorous technical guide for the conversion of 2,2-Dichloroethan-1-amine Hydrochloride (CAS: 5960-88-3) to its free base form.
Part 1: Application Note & Technical Context
Compound Identity & Distinction:
-
Target Compound: this compound (
). -
Critical Distinction: Do NOT confuse with Bis(2-chloroethyl)amine (Nitrogen Mustard) or 2-Chloroethylamine. While structurally related, the gem-dichloro moiety (two chlorines on the same carbon) imparts unique reactivity and stability profiles.
Rationale for Free-Basing: this compound is commercially supplied as a hydrochloride salt to prevent autocyclization and oxidation. The free base is required for nucleophilic attacks (e.g., Schiff base formation, alkylation) where the lone pair on the nitrogen must be available.
Stability & Safety Warning (Critical):
-
Instability: The free base of
-halo amines is thermodynamically prone to intramolecular cyclization (forming halo-aziridines) or polymerization. The 2,2-dichloro free base is metastable and should generally not be stored . -
Protocol Strategy: This guide prioritizes In-Situ Neutralization (Method A) as the industry "Gold Standard" for yield and safety. Isolation (Method B) is provided only for analytical characterization or specific solvent-free requirements.
Part 2: Chemical Safety & Handling (E-E-A-T)
| Hazard Class | Risk Description | Mitigation Strategy |
| Alkylating Agent | Potential vesicant (blister agent) and mutagen. Can alkylate DNA. | Double-glove (Nitrile/Laminate). Use Sodium Thiosulfate solution for spill neutralization. |
| Corrosive | Caustic to mucous membranes; inhalation hazard. | Handle exclusively in a certified fume hood. |
| Thermolabile | Free base may decompose/polymerize exothermically if heated. | Keep all solutions < 5°C. DO NOT distill at atmospheric pressure. |
Part 3: Experimental Protocols
Method A: In-Situ Neutralization (Recommended)
Best for: Synthesis workflows (e.g., Amide coupling, Reductive amination).
Reagents:
-
This compound HCl (1.0 equiv)
-
Organic Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 – 1.2 equiv)
-
Solvent: Dichloromethane (DCM), THF, or DMF (Anhydrous)
Procedure:
-
Suspension: Suspend the amine HCl salt in the chosen anhydrous solvent (0.1 – 0.5 M concentration) under inert atmosphere (
or Ar). -
Cooling: Cool the suspension to 0°C using an ice bath.
-
Liberation: Add TEA or DIPEA dropwise over 5–10 minutes.
-
Observation: The suspension will clarify (if the free base is soluble) or a new precipitate (Triethylamine HCl) will form.
-
-
Usage: Stir for 15–30 minutes at 0°C. The solution now contains the free amine and is ready for the immediate addition of the electrophile (e.g., acid chloride, aldehyde).
-
Note: Do not filter off the ammonium salt unless it interferes with the subsequent step; it often buffers the reaction.
-
Method B: Biphasic Extraction & Isolation
Best for: Applications requiring salt-free amine input.
Reagents:
-
This compound HCl (10 mmol, ~1.50 g)
-
Base: 2M NaOH (aq) or Saturated
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
) -
Drying Agent: Anhydrous
Step-by-Step Protocol:
-
Dissolution:
-
Dissolve 1.50 g of the HCl salt in the minimum amount of cold water (approx. 5–10 mL) in a flask.
-
Tip: Keep the water volume low to maximize extraction efficiency.
-
-
Basification (The Critical Step):
-
Cool the aqueous solution to 0°C.
-
Add cold DCM (15 mL) to form a biphasic layer.
-
Slowly add 2M NaOH dropwise with vigorous stirring until the aqueous pH reaches 10–11 .
-
Monitoring: Use a calibrated pH probe or high-range pH paper.
-
Caution: Exothermic reaction. Do not let temperature rise above 10°C.
-
-
Extraction:
-
Drying & Concentration:
-
Combine organic extracts.[1]
-
Dry over anhydrous
for 10 minutes at 0°C. -
Filter into a pre-weighed flask.
-
Evaporation: Remove solvent under reduced pressure (Rotavap) at room temperature (20–25°C) . Do NOT use a water bath > 30°C.
-
Stop Condition: Stop immediately when volume reduction ceases. The product is likely a pale yellow oil.
-
-
Validation:
-
Yield Check: Weigh the residue immediately.
-
NMR Verification: Dissolve a micro-aliquot in
.-
Diagnostic Signal: The
-methylene protons ( ) will shift upfield (lower ppm) compared to the HCl salt (typically shifting from ~3.5 ppm to ~3.0 ppm).
-
-
Part 4: Workflow Visualization
The following diagram illustrates the decision logic and workflow for Method B (Extraction).
Caption: Workflow for the biphasic isolation of 2,2-dichloroethylamine free base.
Part 5: Analytical Data Summary
| Parameter | HCl Salt (Precursor) | Free Base (Target) |
| Physical State | White Crystalline Solid | Pale Yellow Oil (Volatile) |
| Solubility | Water, Methanol, DMSO | DCM, Ether, Chloroform, Toluene |
| pH (10% aq) | Acidic (~3–4) | Basic (~10–11) |
| Stability | High (Room Temp) | Low (Use < 1 hr or store -20°C) |
| 1H NMR Shift |
References
-
Compound Identity: National Center for Biotechnology Information. (2025).[1][3][4][5] PubChem Compound Summary for CID 22180306, 2,2-Dichloroethanamine. Retrieved from [Link]
- General Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Stability Context: Sosnovsky, G., et al. (1993). Synthesis and anticancer activity of amino acids containing the 2-chloroethyl group. Journal of Pharmaceutical Sciences, 82(1), 1-10.[6] (Discusses reactivity of related chloroethylamines).
Sources
Applications of Dichloro- and Chloro-amines in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Versatile Role of Chloro-amines as Agrochemical Building Blocks
Within the vast landscape of agrochemical synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and physicochemical properties. Halogenated aliphatic amines, particularly dichloro- and chloro-amines, represent a class of highly valuable and reactive intermediates. While direct literature on the application of 2,2-dichloroethan-1-amine in agrochemical synthesis is not extensively documented under this specific nomenclature, its structural analogs, such as 2-chloroethylamine and bis(2-chloroethyl)amine, are well-established precursors in the synthesis of a variety of agrochemicals, most notably fungicides.[1][2] These compounds are prized for their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbon-chlorine bond, enabling a diverse range of synthetic transformations.[1]
This technical guide will provide an in-depth exploration of the applications of these chloro-amine building blocks in agrochemical synthesis. By examining the established synthetic routes utilizing 2-chloroethylamine and bis(2-chloroethyl)amine, we can infer the potential synthetic utility of this compound. The principles and protocols detailed herein are designed to provide researchers and synthetic chemists with a robust framework for the design and execution of novel agrochemical discovery programs.
Core Applications in Fungicide Synthesis: The Gateway to Bioactive Heterocycles
A significant application of chloro-amines in the agrochemical sector is in the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many potent fungicides.[1][2] The piperazine and benzimidazole scaffolds, in particular, are frequently accessed through reactions involving chloro-amine derivatives.
Synthesis of Piperazine-Based Fungicidal Intermediates
The piperazine ring is a key pharmacophore in a number of successful antifungal agents. Bis(2-chloroethyl)amine hydrochloride serves as a crucial and direct precursor for the formation of the piperazine ring system.[1][2] The synthesis typically involves a cyclization reaction with an appropriate aniline derivative, leading to the formation of an N-arylpiperazine. This intermediate can then be further functionalized to produce the final fungicidal molecule.
Protocol 1: Synthesis of 1-(Aryl)piperazine Hydrochloride from Bis(2-chloroethyl)amine Hydrochloride and an Aniline Derivative
This protocol outlines the general procedure for the synthesis of an N-arylpiperazine hydrochloride, a key intermediate for a variety of fungicides.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 1-(Aryl)piperazine HCl.
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| Substituted Aniline | Varies | Varies | Starting material, the aryl group will define the final product. |
| Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | C₄H₁₀Cl₃N | Key cyclizing agent.[3] |
| High-boiling point solvent (optional) | Varies | Varies | e.g., Diethylene glycol, N-methyl-2-pyrrolidone (NMP). |
| Isopropanol or Ethanol | 67-63-0 / 64-17-5 | C₃H₈O / C₂H₆O | For recrystallization. |
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the substituted aniline (1.0 equivalent).
-
Heating: Begin heating the aniline to a temperature range of 120-160 °C. The optimal temperature will depend on the reactivity of the specific aniline derivative.
-
Addition of Bis(2-chloroethyl)amine hydrochloride: Once the target temperature is reached, slowly add bis(2-chloroethyl)amine hydrochloride (1.0-1.2 equivalents) in portions to control the exothermic reaction and the evolution of HCl gas.
-
Reaction Monitoring: Maintain the reaction mixture at the elevated temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting aniline.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 1-(Aryl)piperazine hydrochloride, will often precipitate from the reaction mixture.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol or ethanol, to yield the pure 1-(Aryl)piperazine hydrochloride.
Causality Behind Experimental Choices:
-
High Temperature: The high reaction temperature is necessary to drive the intramolecular cyclization and to overcome the activation energy for the nucleophilic substitution reactions.
-
Portion-wise Addition: The slow, portion-wise addition of bis(2-chloroethyl)amine hydrochloride is a critical safety and control measure. The reaction is often exothermic and liberates hydrogen chloride gas. This controlled addition prevents a runaway reaction and minimizes the risk of over-pressurization of the reaction vessel.
-
Hydrochloride Salt: Using the hydrochloride salt of bis(2-chloroethyl)amine enhances its stability for storage and handling. The free amine is generated in situ under the reaction conditions.
Inferred Applications in Herbicide and Insecticide Synthesis
While the primary documented use of simple chloro-amines in agrochemicals is in fungicide synthesis, their reactivity profile suggests potential applications in the synthesis of other classes of pesticides, such as herbicides and insecticides. The amine functionality can be readily derivatized, and the chloro- group allows for the introduction of the ethylamine moiety into larger molecules through nucleophilic substitution.
Potential Role in Herbicide Synthesis
Many herbicides are derivatives of aromatic amines or contain N-alkyl side chains.[4] For example, the synthesis of certain phenoxy herbicides involves the alkylation of a phenoxide with a haloalkane. While not a direct application of this compound, the general principle of using a chloro-amine to introduce an aminoalkyl group is a plausible synthetic strategy. For instance, a dichloro-amine could potentially react with a phenolic herbicide precursor to introduce a reactive side chain for further modification.
Herbicidal formulations often include amine salts to improve properties like solubility and reduce volatility.[5][6] Dichloro-amines could potentially be used to create novel herbicidal salts with unique properties.[7]
Potential Role in Insecticide Synthesis
The synthesis of some insecticides involves the construction of complex heterocyclic systems or the introduction of specific N-alkyl groups. For instance, neonicotinoid insecticides feature a chloropyridine or chlorothiazole ring and an N-alkylated amine side chain. A dichloro-amine could serve as a building block to introduce a functionalized ethylamine side chain onto a heterocyclic core.
Furthermore, the synthesis of some pyrethroid insecticides involves the formation of an ester or amide linkage.[8] A dichloro-amine could be used to create novel amide-containing pyrethroid analogs, where the dichloroethyl group could be further functionalized.
Visualization of Synthetic Pathways
The following diagram illustrates a key synthetic transformation utilizing a chloro-amine derivative in the synthesis of a fungicidal precursor.
Figure 2: Conceptual workflow for the synthesis of an N-Arylpiperazine intermediate.
Safety and Handling of Chloro-amines
Chloro-amines and their hydrochloride salts are reactive and potentially hazardous compounds. They should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. These compounds can be corrosive and may have toxicological properties that necessitate careful handling and disposal according to institutional and regulatory guidelines.
Conclusion
While the specific agrochemical applications of this compound are not prominently featured in readily available literature, the well-established synthetic utility of its close analogs, 2-chloroethylamine and bis(2-chloroethyl)amine, provides a strong indication of its potential as a valuable building block. The ability of these chloro-amines to participate in the formation of key heterocyclic structures, such as piperazines, underscores their importance in the synthesis of fungicides. The general reactivity of the chloro-amine functionality also suggests plausible, albeit less documented, roles in the synthesis of novel herbicides and insecticides. The protocols and principles outlined in this guide are intended to serve as a foundation for further research and development in the application of this versatile class of chemical intermediates in the ongoing quest for new and effective agrochemical solutions.
References
-
National Institute of Standards and Technology. (n.d.). 2,2'-Dichlorodiethylamine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
- Stetter, H., & Schoeps, J. (1970). Über die Umsetzung von 1,3-Dicarbonyl-Verbindungen mit Bis-(β-chloräthyl)-amin. Chemische Berichte, 103(1), 205-213.
- Wang, Y., et al. (2020). Novel ammonium dichloroacetates with enhanced herbicidal activity for weed control. RSC Advances, 10(73), 44963-44971.
- Google Patents. (2015). Mixed herbicide containing aminopyralid and dicamba.
- Sharkey, S. M. (2020). Herbicide-Amine Salt Volatilization from the Solution and Dried Residue. Washington University in St. Louis Scholarly Repository.
- Google Patents. (1985). New synthesis method of chlorine-containing pyrethroid insecticides.
- Wang, W., et al. (2019). Formation of organic chloramines during chlorination of 18 compounds.
- Diamond Alkali Company. (1962). New Herbicide, Dacamine, Combines Safety of Amines, Punch of Esters. Weeds, 10(3), 254-255.
-
Wikipedia. (n.d.). Chloramines. Retrieved from [Link]
- Dupret, J. M., et al. (2011). Pesticide-Derived Aromatic Amines and Their Biotransformation. In Pesticides in the Modern World - Effects of Pesticides Exposure. InTech.
-
Seta Chemicals. (n.d.). Bis 2(Chloroethyl)amine HCL. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Potential of 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine Hydrochloride. Retrieved from [Link]
- Google Patents. (1989). Process for the preparation of 2-chloroethylamine hydrochloride.
-
Matrix Fine Chemicals. (n.d.). 2-CHLOROETHAN-1-AMINE | CAS 870-24-6. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone derivatives and evaluation of their fungicidal activity. Journal of Chemical and Pharmaceutical Research, 8(11), 16-21.
-
ResearchGate. (n.d.). 12- Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Seta Chemicals [setachemicals.com]
- 3. 2,2'-Dichlorodiethylamine hydrochloride [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Herbicide-Amine Salt Volatilization from the Solution and Dried Residu" by Stephen M. Sharkey [openscholarship.wustl.edu]
- 6. archive.lib.msu.edu [archive.lib.msu.edu]
- 7. Novel ammonium dichloroacetates with enhanced herbicidal activity for weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN85100500A - New synthesis method of chlorine-containing pyrethroid insecticides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Handling & Storage of 2,2-Dichloroethan-1-amine
Welcome to the Technical Support Center for highly reactive alkylating agents. This guide is specifically designed for researchers and drug development professionals handling 2,2-dichloroethan-1-amine (also known as 2,2-dichloroethylamine). Due to its bifunctional nature, this compound poses severe storage and handling risks, including spontaneous polymerization and explosive thermal runaway.
Below, you will find expert troubleshooting guides, mechanistic explanations, and field-proven protocols to ensure scientific integrity and laboratory safety.
I. Troubleshooting & FAQs
Q: Why did my sealed vial of this compound spontaneously rupture or polymerize during ambient storage?
A: The free base of this compound (CAS 5960-88-3) is a highly unstable bifunctional molecule. It contains both a nucleophilic primary amine (
This reaction releases hydrogen chloride (HCl) and forms aziridine intermediates or linear polyamines. Because the self-alkylation is highly exothermic, the generated heat accelerates the reaction rate, creating a positive feedback loop. According to Bretherick's Handbook of Reactive Chemical Hazards, free base material stored at 20°C is known to undergo explosive thermal runaway after approximately 6 months[1].
Q: How can I fundamentally prevent this polymerization during long-term storage? A: You must never store this compound as a free base. It must be stored exclusively as its hydrochloride salt: This compound hydrochloride (CAS 5960-89-4)[2].
The Causality: By storing the compound in an acidic environment, the primary amine is protonated to form an ammonium cation (
Q: I need the free base for an active pharmaceutical ingredient (API) synthesis (e.g., trazodone derivatives). How do I safely isolate it without triggering thermal runaway? A: The free base must be liberated immediately before use and kept dilute in an organic solvent to reduce the collision frequency between molecules. If you must evaporate the extraction solvent (such as diethyl ether or dichloromethane) to concentrate the free base, the heating bath must strictly not exceed 40°C .
Historical safety data dictates that evaporating an ethereal solution of this compound at 260 mbar from a bath at 80–90°C results in a violent explosion[1]. Restricting the temperature to 40–45°C prevents the thermal activation energy required for rapid aziridine formation[1].
II. Mechanistic Visualization
Mechanistic pathway of this compound self-alkylation leading to thermal runaway.
III. Quantitative Data: Storage Forms Comparison
To ensure proper inventory management, consult the following comparative data before ordering or storing this reagent.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 5960-88-3 | 5960-89-4 |
| Physical State | Liquid | Solid (Crystalline Powder) |
| Nucleophilicity | High (Active lone pair on Nitrogen) | Quenched (Protonated Nitrogen) |
| Storage Stability | Highly Unstable (Explodes at 6 months / 20°C) | Stable at Room Temperature |
| Handling Temp Limit | Strictly < 40°C | Ambient |
| Hazard Profile | Exothermic polymerization, Thermal runaway | Irritant, but thermally stable |
IV. Experimental Protocol: Safe In Situ Liberation
To utilize the compound in synthesis, you must convert the stable hydrochloride salt back to the reactive free base. This self-validating protocol is adapted from established chlorination and amine-extraction methodologies[3] and is designed to prevent runaway polymerization by utilizing thermal control and solvent dilution.
Prerequisites:
-
Perform all steps in a certified fume hood behind a blast shield.
-
Ensure an internal temperature probe is used for all liquid phases.
Step-by-Step Methodology:
-
Preparation: Dissolve the required mass of this compound hydrochloride in a minimal volume of distilled water.
-
Thermal Quenching: Place the aqueous solution in an ice-water bath. Insert an internal thermometer and allow the solution to cool to strictly 0–5°C.
-
Solvent Overlay: Over-layer the aqueous solution with a cold, non-polar organic extraction solvent (e.g., diethyl ether or dichloromethane). Causality: The solvent acts as an immediate sink for the free base as it is generated, diluting it and preventing intermolecular collisions.
-
Neutralization: While maintaining vigorous stirring and an internal temperature below 10°C, slowly add 2.5 N Sodium Hydroxide (NaOH) dropwise until the aqueous layer reaches pH 9–10[3].
-
Extraction: Transfer the biphasic mixture to a cold separatory funnel. Extract the organic layer. Wash the aqueous layer twice more with cold organic solvent to ensure complete recovery.
-
Drying: Dry the combined organic extracts over anhydrous Magnesium Sulfate (
). Filter the drying agent. -
Concentration (CRITICAL STEP): Transfer the organic filtrate to a rotary evaporator. Set the water bath temperature to strictly no higher than 35–40°C [1]. Evaporate the solvent under reduced pressure.
-
Immediate Application: The resulting residue is substantially pure this compound free base[3]. Do not store this residue. Proceed immediately to your next synthetic step (e.g., addition to your reaction vessel).
Step-by-step workflow for the safe liberation and handling of this compound.
V. References
-
Bretherick's Handbook Of Reactive Chemical Hazards [PDF] - VDOC.PUB. Available at:[Link]
-
US3378562A - C-chlorination of saturated amines - Google Patents. Available at:
-
Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier. Available at:[Link]
Sources
Minimizing side reactions when using 2,2-Dichloroethan-1-amine
Topic: Minimizing Side Reactions & Reaction Optimization
Core Directive: The "Hidden" Aldehyde Hazard
WARNING: Do not confuse 2,2-Dichloroethan-1-amine (CAS: 5960-88-3 for free base; often supplied as HCl salt) with Bis(2-chloroethyl)amine (Nitrogen Mustard precursor).[1] They share similar names but possess vastly different reactivity profiles.
As a Senior Application Scientist, I frequently see researchers struggle with this reagent turning into "black tar" within minutes of neutralization. This is not typically due to aziridine formation (as seen in monochloro-amines) but rather premature hydrolysis .[1]
The Mechanism of Failure
This compound is a masked aminoacetaldehyde .[1] The gem-dichloro (
-
Trigger: Upon neutralization (free-basing) in the presence of even trace moisture, the gem-dichloro group hydrolyzes.[1]
-
Intermediate: This forms aminoacetaldehyde (
).[1] -
Collapse: Aminoacetaldehyde is kinetically unstable.[1] The amine of one molecule attacks the aldehyde of another (intermolecular Schiff base formation), leading to rapid polymerization into dark, insoluble melanin-like aggregates.
The Golden Rule: Never isolate the free base of DCEA. Neutralize it in situ only when the electrophile is present and the system is anhydrous.
Visualizing the Stability Pathways
The following diagram illustrates the critical decision points where your reaction will either succeed (Heterocycle Formation) or fail (Polymerization).
Figure 1: Reaction pathways showing the competition between desired heterocycle synthesis and the fatal hydrolysis-polymerization cascade.
Troubleshooting Guide (FAQ Format)
Scenario A: "My reaction mixture turned black immediately after adding base."
Diagnosis: Uncontrolled Hydrolysis.[1]
You likely neutralized the DCEA·HCl salt in an aqueous or "wet" organic solvent without the electrophile present. The basic pH catalyzed the hydrolysis of the
Corrective Protocol:
-
Solvent Switch: Move to anhydrous Methanol (MeOH) or Ethanol (EtOH) if your reaction tolerates protic solvents.[1] The alcohol acts as a "temporary trap," converting the unstable aldehyde into a stable dialkyl acetal if hydrolysis begins.
-
Order of Addition:
Scenario B: "I have low yield, and NMR shows a complex mixture of aliphatic peaks."
Diagnosis: Incomplete Condensation or Gem-Dichloro Stability Issues. If the gem-dichloro group remains intact, it may not be activating correctly for the ring-closure step (e.g., in pyrrole synthesis).[1]
Optimization Table:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | NaOAc or KOAc (Weak) | Strong bases (NaOH/KOH) accelerate hydrolysis too fast.[1] Buffered weak bases allow controlled release of the free amine. |
| Temperature | Start at | Low temp slows hydrolysis ( |
| Concentration | High (0.5M - 1.0M) | High concentration favors intermolecular reaction with the electrophile over water attack (pseudo-first-order kinetics).[1] |
| Drying Agent | Molecular Sieves ( | Essential in non-protic solvents (DCM/THF) to scavenge trace water introduced by the hygroscopic HCl salt. |
Scenario C: "Can I store the free base?"
Answer: Absolutely not. The free base of 2,2-dichloroethanamine is thermally unstable and autocatalytic.[1]
-
Storage: Store the Hydrochloride salt in a desiccator at RT or
. It is highly hygroscopic.[1] If the salt becomes wet, recrystallize from Ethanol/Ether before use.
Validated Experimental Protocol
Application: Synthesis of a Pyrrole derivative via Paal-Knorr type condensation. Objective: Minimize "tar" formation during the condensation of DCEA with a 1,4-dicarbonyl equivalent.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent System: Add anhydrous Methanol (0.5 M concentration relative to substrate).[1]
-
Note: Methanol is preferred over DCM because if the gem-dichloro group hydrolyzes, it forms the dimethyl acetal (stable) rather than the free aldehyde (unstable).
-
-
Loading: Add the 1,4-dicarbonyl compound (1.0 equiv) and This compound·HCl (1.1 equiv).[1] Stir to suspend.
-
Neutralization (The Critical Step):
-
Cool to
. -
Add Sodium Acetate (NaOAc) (2.5 equiv) in one portion.
-
Why NaOAc? It buffers the solution, preventing the pH spike that causes rapid polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup:
-
Remove MeOH under reduced pressure (do not heat above
). -
Partition between EtOAc and Water.
-
Crucial: Keep the aqueous wash slightly acidic (pH 5-6) to prevent emulsion formation from any oligomeric byproducts.[1]
-
Safety & Handling (E-E-A-T)
-
Toxicity: While less volatile than nitrogen mustards, DCEA is an alkylating agent.[1] It can cause severe skin burns and eye damage.[5]
-
Engineering Controls: Always handle the solid salt in a fume hood. Use a static-free spatula, as the fine powder can be electrostatically charged and disperse easily.[1]
-
Decontamination: Quench spills with dilute acetic acid (to protonate the amine) followed by absorption with vermiculite. Do not use strong base to clean spills, as this will generate the unstable free base and potentially toxic vapors.
References
-
ChemicalBook. (2024).[1] 2,2-Dichloroethylamine Hydrochloride Properties and Applications. Retrieved from
-
PubChem. (2024).[1] 2,2-Dichloroethanamine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2024).[1] Application Notes: Handling of Chloroalkylamines in Heterocyclic Synthesis. Retrieved from
-
Organic Syntheses. (1963).[1] General methods for Pyrrole Synthesis using masked amino-aldehydes. Coll. Vol. 4, p. 831.[1] (Mechanistic background on aminoacetaldehyde handling).
Sources
Technical Support Center: Thermal Optimization for 2,2-Dichloroethan-1-amine Condensations
Ticket Category: Organic Synthesis / Process Optimization
Molecule Focus: 2,2-Dichloroethan-1-amine (CAS: 5960-88-3)
Related Derivatives: 2,2-dichloroethylamine hydrochloride;
Core Directive: The Thermal "Goldilocks" Zone
You are likely experiencing issues because this compound possesses a "Dr. Jekyll and Mr. Hyde" reactivity profile. As a hydrochloride salt, it is stable.[1] As a free base, it is a reactive masked aldehyde (via the gem-dichloro group) and a nucleophile.
The critical error most researchers make is treating this reaction as a single-step thermal event. It is kinetically distinct:
-
Nucleophilic Attack (Fast, Exothermic): The amine attacks the electrophile (aldehyde, isothiocyanate, etc.). Requires Low Temperature.
-
Condensation/Cyclization (Slow, Endothermic): The gem-dichloro moiety hydrolyzes or eliminates HCl to close the ring (e.g., forming imidazoles or pyrazines). Requires High Temperature.
The Golden Rule: Never heat the free base of this compound in the absence of a trapping electrophile.
The Thermal Landscape (Mechanistic Logic)
To optimize your yield, you must visualize the competition between the desired pathway and the degradation pathway.
Diagram 1: Kinetic Competition Pathway
This diagram illustrates why a staged temperature protocol is non-negotiable.
Caption: Kinetic competition showing the necessity of trapping the free amine (green path) before thermal degradation (red path) occurs.
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turned into a black tar before I could reflux."
Diagnosis: Premature thermal ramp. You liberated the free amine at a temperature where self-polymerization outcompeted the condensation with your substrate. Resolution:
-
Step 1: Cool the reaction vessel to 0–5°C (ice/water bath) before adding the base (e.g., Et3N, NaOH) to the amine salt.
-
Step 2: Add the electrophile (aldehyde/ketone/thiourea) immediately after or concurrent with neutralization.
-
Step 3: Stir at 0°C for 30–60 minutes to ensure the initial adduct forms (the "Capture" phase) before heating.
Issue 2: "I see the intermediate by TLC, but the cyclization won't finish."
Diagnosis: Insufficient thermal energy to break the C-Cl bonds. The gem-dichloro group is robust; displacing two chlorides to form an aromatic heterocycle (like an imidazole) has a high activation energy barrier. Resolution:
-
Solvent Switch: If using DCM or THF (boiling points ~40-66°C), switch to Ethanol (78°C) or Toluene (110°C) .
-
Protocol: Once the initial adduct is confirmed (Phase 1 complete), swap the ice bath for an oil bath and heat to reflux.
-
Scavenger: Ensure you have a base (e.g., NaOAc, K2CO3) present to scavenge the 2 equivalents of HCl produced during cyclization, otherwise the acid may protonate the amine and stall the reaction.
Issue 3: "My product is contaminated with aminoacetaldehyde derivatives."
Diagnosis: Hydrolysis.[2] The gem-dichloro group reacted with water instead of your nucleophile. Resolution:
-
Dry Solvents: Use anhydrous ethanol or DMF. The 2,2-dichloro moiety is essentially a masked aldehyde; water will unmask it prematurely.
-
Atmosphere: Run the reaction under Nitrogen or Argon.
Optimized Experimental Protocol
This protocol is designed for the condensation of this compound HCl with a thioamide or isothiocyanate to form a thiazole/imidazole derivative.
Phase 1: The "Cold Capture" (0°C to RT)
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a stir bar, reflux condenser, and addition funnel. Flush with
. -
Charge: Add This compound HCl (1.0 eq) and Anhydrous Ethanol (0.5 M concentration) .
-
Cool: Lower temperature to 0–5°C .
-
Neutralize: Add Triethylamine (1.1 eq) dropwise over 10 mins. Note: Solution may become cloudy (Et3N·HCl salts).
-
Capture: Add your electrophile (e.g., Aryl-isothiocyanate, 1.0 eq ) dropwise.
-
Incubate: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (20–25°C) over 1 hour.
-
Checkpoint: Check TLC/LCMS.[3] You should see the consumption of the starting material and formation of a linear intermediate (urea/thiourea adduct).
-
Phase 2: The "Hot Cyclization" (Reflux)
-
Ramp: Place flask in a pre-heated oil bath at 80°C .
-
Reflux: Reflux for 4–6 hours. The linear intermediate will cyclize, eliminating HCl.
-
Monitor: Watch for the disappearance of the intermediate spot.
-
Workup: Cool to RT. Remove solvent in vacuo. Resuspend in EtOAc, wash with water (to remove Et3N salts), dry over
, and concentrate.
Data & Reference Tables
Table 1: Solvent & Temperature Impact on Yield
Based on generalized condensation efficiency for
| Solvent | Boiling Point | Phase 1 Temp | Phase 2 Temp | Typical Yield | Risk Factor |
| DCM | 40°C | 0°C | 40°C (Reflux) | Low (<40%) | Temp too low for cyclization. |
| THF | 66°C | 0°C | 66°C (Reflux) | Moderate (50-60%) | Good solubility, moderate rate. |
| Ethanol | 78°C | 0°C | 78°C (Reflux) | High (75-85%) | Ideal balance of polarity/temp. |
| DMF | 153°C | 0°C | 90-100°C | Moderate (60%) | Hard to remove; risk of polymerization. |
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing failure modes based on TLC monitoring at critical phase gates.
References
-
Synthesis of Imidazoles via Dichloro-intermediates
- Laufer, S. A., et al. (2002). "Synthesis and Biological Evaluation of Novel Imidazole-Based Inhibitors." Journal of Medicinal Chemistry.
-
Source:
-
Reactivity of 2-Chloroethylamines (Analogous Chemistry)
- ChemicalBook. (2024). "2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis.
-
Source:
-
General Condensation Mechanisms (Schiff Base/Cyclization)
-
Safety & Stability Data
Sources
Handling hygroscopic nature of 2,2-Dichloroethan-1-amine hydrochloride
Title: Technical Support Center: Handling the Hygroscopic Nature of 2,2-Dichloroethan-1-amine Hydrochloride
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of this compound hydrochloride (CAS: 5960-89-4)[1]. Widely utilized as an alkylating agent intermediate and investigated as a [2], this compound presents a significant handling challenge due to its aggressively hygroscopic nature[3].
This guide provides a self-validating framework for managing this reagent. We will not merely list steps; we will explore the thermodynamic causality behind its moisture sensitivity and provide field-proven protocols to ensure your experimental stoichiometry and laboratory safety remain uncompromised.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound hydrochloride so highly hygroscopic, and what are the mechanistic consequences of moisture exposure? A1: The hygroscopicity is driven by the thermodynamics of its ionic lattice. The primary ammonium cation and the chloride anion form highly favorable hydrogen bonds with atmospheric water vapor. Upon prolonged exposure, the salt undergoes deliquescence—absorbing sufficient moisture to dissolve into an aqueous phase[4]. Causality & Consequence: Moisture ingress does more than just throw off your molar calculations. Water acts as a nucleophile that can initiate premature hydrolysis of the dichloro-terminal. Furthermore, if trace moisture is combined with an accidental introduction of a base, the compound can undergo rapid dehydrohalogenation, cyclizing into highly reactive and toxic aziridine derivatives[5].
Q2: How do I accurately weigh and transfer this compound without compromising stoichiometry? A2: Atmospheric weighing is strictly prohibited for quantitative assays. You must utilize a controlled, inert micro-environment to maintain a self-validating closed system[4]. Step-by-Step Inert Weighing Protocol:
-
Thermal Desorption of Equipment: Bake all spatulas, glass reaction vials, and PTFE stir bars at 120°C for a minimum of 4 hours to drive off surface-bound water.
-
Inert Transfer: Transfer the hot equipment into a glovebox or glove bag. Purge the chamber with high-purity Argon or Nitrogen (H2O < 1 ppm)[4].
-
Equilibration: Bring the sealed reagent bottle into the antechamber and cycle the vacuum/inert gas three times before moving it into the main chamber.
-
Rapid Massing: Open the reagent bottle only under the inert atmosphere. Weigh the required mass into your pre-tared vial.
-
Hermetic Sealing: Cap the vial with a PTFE-lined septum and wrap it tightly with Parafilm.
-
Solvent Introduction: Remove the sealed vial from the glovebox. Introduce anhydrous solvents directly through the septum using a dry syringe and Schlenk techniques to maintain the inert barrier[4].
Q3: What is the optimal storage protocol to prevent degradation? A3: Secondary containment is mandatory. Store the tightly sealed original container inside a vacuum desiccator loaded with a high-capacity drying agent (e.g., phosphorus pentoxide or indicating silica gel)[4]. The desiccator must be stored in a cool environment (2°C to 8°C) away from light to halt thermal degradation, which can release toxic hydrogen chloride and nitrogen oxide gases[3].
Q4: Can I recover or dry the salt once it has absorbed moisture? A4: Yes, but the recovery method is dictated by the severity of the moisture ingress. Crucially, heating must be strictly controlled. Drying Methodologies:
-
Mild Clumping (Vacuum Drying): Transfer the aggregated salt to a Schlenk flask. Apply high vacuum (< 0.1 Torr) while gently warming the flask in a water bath. Critical Safety Limit: Do not allow the bath temperature to exceed 45°C. indicates that evaporating ethereal solutions of 2,2-dichloroethylamine at 80–90°C can trigger violent explosions, whereas limiting the temperature to 40–45°C maintains stability[5].
-
Severe Deliquescence (Recrystallization): If the salt has liquefied, dissolve it in a minimal volume of absolute ethanol. Slowly titrate in anhydrous diethyl ether (acting as an anti-solvent) until the solution turns turbid. Chill to -20°C to precipitate the anhydrous salt, then filter rapidly under a stream of nitrogen[4].
Section 2: Troubleshooting Guide
Issue: Inconsistent reaction yields and stoichiometric errors.
-
Root Cause: Absorbed water artificially inflates the mass of the bulk powder. Weighing 100 mg of a hydrated salt delivers significantly fewer moles of the active compound than 100 mg of the anhydrous form.
-
Self-Validating Solution: Implement a Karl Fischer titration on any batch older than 3 months to precisely quantify water content. Adjust your mass calculations based on the titration results, or strictly adhere to the inert weighing protocol described above.
Issue: Unexplained side products or violent pressure buildup during reaction.
-
Root Cause: this compound hydrochloride is an alkylating agent precursor. If moisture introduces trace hydrolysis, or if the system is exposed to a base without adequate cooling, the compound rapidly dehydrohalogenates to form reactive aziridines or releases HCl gas[5].
-
Self-Validating Solution: Ensure all solvents are strictly anhydrous. When utilizing a base to liberate the free amine for nucleophilic attack, control the addition rate via a syringe pump and maintain rigorous cooling (0°C to -78°C) to manage the exothermic cascade.
Section 3: Quantitative Data & Safety Thresholds
The following table summarizes the critical physicochemical properties and handling thresholds required to maintain the integrity of this compound hydrochloride[1][3][5].
| Property / Parameter | Value / Threshold | Implication for Handling & Safety |
| CAS Number | 5960-89-4 | Unique identifier for procurement and SDS tracking. |
| Molecular Weight | 150.43 g/mol | Must be mathematically adjusted if Karl Fischer titration reveals water content. |
| Hygroscopicity | Highly Deliquescent | Requires <10% Relative Humidity (RH) during transfer; glovebox recommended. |
| Safe Heating Limit | < 45°C | CRITICAL: Exceeding 45°C risks violent decomposition/explosion. |
| Storage Temperature | 2°C to 8°C (Desiccated) | Prevents thermal degradation and minimizes ambient moisture kinetics. |
Section 4: Visual Workflows
Workflow for handling hygroscopic this compound HCl.
Troubleshooting decision tree for moisture-compromised samples.
References
-
Title: Two dichloric compounds inhibit in vivo U87 xenograft tumor growth Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Bretherick's Handbook of Reactive Chemical Hazards Source: VDOC.PUB URL: [Link]
Sources
Technical Support Center: Remediation of Unreacted 2,2-Dichloroethan-1-amine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the technical support and troubleshooting center for the isolation and purification of reaction mixtures containing 2,2-dichloroethan-1-amine (also known as 2,2-dichloroethylamine). Due to its bifunctional nature, this reagent is highly valuable in the synthesis of active pharmaceutical ingredients (APIs) but poses severe safety and regulatory challenges if not properly cleared from the final product.
Physicochemical & Safety Profile
Before selecting a remediation strategy, it is critical to understand the physical properties and inherent hazards of the target molecule.
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 5960-88-3[1] |
| Molecular Formula | C₂H₅Cl₂N[1] |
| Molecular Weight | 113.97 g/mol [1] |
| Boiling Point | ~174.9 °C (Estimate) / 60–64 °C at 76 mbar[1][2] |
| Toxicity Profile | Known alkylating agent; heavily monitored Genotoxic Impurity (GTI)[3] |
| Reactivity Hazard | High risk of exothermic self-alkylation and explosion under thermal stress[2] |
Expert FAQs & Troubleshooting
Q: Why did my reaction mixture violently decompose during the evaporative removal of this compound?
A: this compound is highly prone to exothermic degradation under thermal stress. The proximity of the primary amine (a strong nucleophile) to the highly electrophilic
Q: My synthesized API is acid-labile. How can I remove the excess amine during aqueous workup without using HCl? A: Implement a 10% aqueous Copper(II) Sulfate (CuSO₄) wash. Aliphatic amines act as strong Lewis bases and readily coordinate with transition metals. The Cu(II) ions complex with the amine lone pairs to form highly water-soluble cuprammonium complexes, shifting the partition coefficient entirely into the aqueous phase without dropping the pH to levels that would hydrolyze your product[4]. Causality & Solution: This method is inherently self-validating. The aqueous layer will turn deep purple/blue as the complex forms. Continue washing the organic layer with fresh 4 until the aqueous phase remains pale blue, visually confirming complete amine depletion[4].
Q: We need to reduce this compound to <15 ppm to meet genotoxic impurity (GTI) guidelines for our API. Liquid-liquid extraction is insufficient. What is the most reliable scalable method? A: this compound is a known alkylating agent and a heavily monitored genotoxic impurity, particularly in the synthesis of drugs like 3[3]. To achieve parts-per-million clearance without chromatography, utilize a polymer-supported scavenger, specifically 5[5]. Causality & Solution: The resin features surface-bound benzaldehyde groups that undergo rapid condensation with primary amines to form stable imines. Because the resin is macroscopic and insoluble, the covalently sequestered genotoxin is quantitatively removed via simple filtration[5].
Decision Matrix for Amine Remediation
Use the following logical workflow to determine the safest and most efficient method for removing unreacted this compound from your specific reaction mixture.
Decision matrix for selecting the optimal this compound removal strategy.
Validated Remediation Protocols
Protocol A: Copper(II) Sulfate Aqueous Wash (For Acid-Sensitive APIs)
Mechanism: Lewis acid-base complexation drives the amine into the aqueous phase.
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM) to a concentration of ~0.1 M.
-
Complexation: Add an equal volume of 10% (w/v) aqueous CuSO₄.
-
Agitation: Vigorously shake or stir the biphasic mixture for 5 minutes. The aqueous layer will turn a deep purple/blue as the cuprammonium complex forms[4].
-
Separation: Allow the layers to separate and decant the organic phase.
-
Validation: Repeat steps 2-4. The process is complete when the fresh aqueous layer remains its original pale blue color, indicating that no free amine remains to coordinate with the copper[4].
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Polymer-Supported Scavenging (For Genotoxic Clearance)
Mechanism: Covalent sequestration of the primary amine via Schiff base (imine) formation on an insoluble polystyrene matrix.
Step-by-step workflow for polymer-supported covalent scavenging of primary amines.
-
Resin Addition: To the crude reaction mixture dissolved in a compatible swelling solvent (e.g., DCM, THF, or DMF), add 2.0 to 3.0 equivalents of Wang Aldehyde Resin (typical loading ~1.0–2.0 mmol/g) relative to the estimated unreacted amine[5].
-
Agitation: Agitate the suspension gently at room temperature for 2 to 4 hours. Critical Causality Note:Do not use magnetic stir bars. Magnetic shearing forces will pulverize the cross-linked polystyrene beads, creating fine particulates that will clog your filter and contaminate the final API. Use an orbital shaker or an overhead mechanical stirrer.
-
Monitoring: Spot the mixture on a TLC plate and stain with Ninhydrin. Primary amines will form Ruhemann's purple; the reaction is complete when the purple spot disappears.
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin-bound imine[5].
-
Washing: Wash the resin cake with 2–3 bed volumes of the reaction solvent to recover any non-covalently entrained product.
-
Concentration: Concentrate the combined filtrates to yield the purified, amine-free product.
References
- Guidechem. 2,2-dichloroethylamine 5960-88-3 Properties and Basic Information.
- Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. National Academic Digital Library of Ethiopia.
- US Patent 8133893B2. Trazodone and trazodone hydrochloride in purified form. Google Patents.
- University of Rochester. Workup for Removing Amines.
- American Chemical Society. Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration.
Sources
Solving solubility issues of 2,2-Dichloroethan-1-amine in water
This technical guide addresses the solubility and stability challenges of 2,2-Dichloroethan-1-amine (CAS: 5960-88-3).
Note to Researcher: This compound is chemically distinct from Bis(2-chloroethyl)amine (Nitrogen Mustard HN2 precursor) and 2-Chloroethylamine (Monochloro). However, due to the
Part 1: Critical Identity & Safety Verification
STOP & CHECK: Before proceeding, verify the exact chemical structure. Solubility protocols differ vastly based on the specific isomer.
-
Target Compound: this compound (Gem-dichloro).
-
Structure:
-
Risk:[1] Hydrolysis to aminoacetaldehyde (polymerizes); Cyclization to 2-chloroaziridine.
-
-
Common Confusion 1: Bis(2-chloroethyl)amine (Nitrogen Mustard precursor).
-
Structure:
-
Risk:[1] Blistering agent; highly regulated.
-
-
Common Confusion 2: 2-Chloroethylamine (Monochloro).
-
Structure:
-
Risk:[1] Cyclization to aziridine.
-
Figure 1: Decision tree to verify chemical identity before applying solubility protocols.
Part 2: The Core Problem (Solubility vs. Stability)
Users often report that this compound "won't dissolve" or "precipitates over time." In 90% of cases, this is not a physical solubility limit but a chemical degradation issue .
The Kinetic Trap
This molecule is a "masked" reactive intermediate. It faces two degradation pathways in water, both of which lead to insoluble byproducts:
-
Hydrolysis (The Gem-Dichloride Effect): The
group is susceptible to hydrolysis, converting the molecule into Aminoacetaldehyde ( ). Aminoacetaldehyde is unstable and rapidly self-condenses into insoluble pyrazine polymers. -
Cyclization (The Beta-Halo Effect): At neutral/basic pH, the amine lone pair attacks the
-carbon, displacing chloride to form a 2-chloroaziridinium ion . This is highly electrophilic and will alkylate other molecules, leading to oligomerization.
| State | pH Condition | Result | Solubility Observation |
| HCl Salt | Acidic (pH < 4) | Stable | Soluble (Clear solution) |
| Free Base | Neutral/Basic (pH > 7) | Unstable | Oils out, turns yellow/brown, precipitates (Polymers) |
Part 3: Troubleshooting Guide (Q&A)
Q1: I have the solid HCl salt. Why is it not dissolving in my buffer?
Diagnosis: Your buffer pH is likely too high, or the ionic strength is salting it out.
-
Explanation: The HCl salt (
) is highly polar and water-soluble. However, if you add it to a phosphate buffer at pH 7.4, the buffer neutralizes the ammonium. The resulting free base is less soluble and immediately begins to degrade. -
Solution: Dissolve the salt in pure water or 0.1 M HCl first. Only adjust the pH immediately before use, and keep the solution on ice.
Q2: The solution turned yellow and cloudy after 30 minutes. What happened?
Diagnosis: Polymerization of Aminoacetaldehyde.
-
Mechanism: You likely allowed the solution to sit at room temperature or neutral pH. The gem-dichloride hydrolyzed to an aldehyde, which then formed a Schiff base with remaining amines, leading to insoluble "goo."
-
Solution: This is irreversible. Discard the solution. For future experiments, prepare fresh and keep at 4°C or lower .
Q3: Can I store a stock solution of this compound?
Diagnosis: No.
-
Reason: Even at acidic pH, slow hydrolysis of the C-Cl bonds occurs over time in water.
-
Protocol: Store the solid powder in a desiccator at -20°C. Prepare aqueous solutions immediately before application.
Part 4: Recommended Solubilization Protocol
Use this protocol to ensure a stable, clear solution for biological or chemical applications.
Materials:
-
This compound Hydrochloride (Solid)
-
Solvent: Deionized Water (degassed preferred) or 0.1 M HCl
-
Ice bath
Step-by-Step Workflow:
-
Chill: Pre-chill the water/solvent to 4°C.
-
Weigh: Weigh the required amount of the HCl salt.
-
Dissolve (Acidic): Add the solid to the chilled solvent. Do not vortex vigorously (generates heat). Swirl gently.
-
Target pH: Maintain pH < 4 during dissolution.
-
-
Use Immediately:
-
For Chemical Synthesis: Add directly to the reaction vessel. If a base is required (e.g., TEA, DIPEA), add it dropwise to the reaction mixture, not the stock solution.
-
For Biological Assay: Dilute into the assay buffer immediately prior to addition. Do not store the diluted intermediate.
-
Figure 2: Optimized workflow for handling this compound to prevent degradation.
Part 5: References & Grounding
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 870-24-6, 2-Chloroethylamine hydrochloride. (Used for comparative solubility and stability data of
-chloroamines). -
BenchChem (2025). Application Notes: Reactivity of Chloroethylamines and Aziridinium Formation. (Mechanistic insight into cyclization risks).
-
NIST Chemistry WebBook. 2,2'-Dichlorodiethylamine hydrochloride Properties. (Used for disambiguation of the Bis-compound).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry. (General reference for hydrolysis of gem-dihalides to aldehydes and reactivity of
-haloamines).
Sources
Validation & Comparative
1H NMR spectral analysis of 2,2-Dichloroethan-1-amine
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2,2-Dichloroethan-1-amine , specifically focusing on differentiating it from its common structural analogs like 2-chloroethan-1-amine (a nitrogen mustard precursor) and ethylamine.
Note on Stability: As a free base, this compound is unstable and prone to polymerization or hydrolysis. The data below primarily references the stable Hydrochloride Salt (HCl) form in deuterated solvents (
Part 1: Executive Summary & Spectral Signature
The definitive identification of this compound relies on a unique splitting pattern that distinguishes it from the mono-chlorinated analog. While 2-chloroethan-1-amine presents as two triplets , this compound presents as a Doublet-Triplet system due to the methine (
Quick Reference: Spectral Fingerprint (in )
| Moiety | Proton Type | Multiplicity | Chemical Shift ( | Integration | Coupling ( |
| Methine ( | Triplet | 5.90 – 6.10 | 1H | ||
| Methylene ( | Doublet | 3.40 – 3.60 | 2H | ||
| Ammonium | Broad Singlet | ~8.5 (DMSO only) | 3H | N/A |
Key Differentiator: The presence of a signal near 6.0 ppm (the gem-dichloro methine) is the "smoking gun" for this compound. Mono-chloro analogs have no signals in this region.
Part 2: Comparative Spectral Analysis
To validate the identity of your sample, compare it against the "Evolution of Chlorination" table below. This demonstrates how the introduction of chlorine atoms systematically alters the spectrum.
Table 1: The "Chlorine Shift" Effect
Solvent:
| Compound | Structure | Signal A (Terminal C) | Signal B (Nitrogen C) | Splitting System |
| Ethylamine | ||||
| 2-Chloroethan-1-amine | ||||
| This compound |
Mechanistic Insight: The Gem-Dichloro Effect
-
Deshielding (
): The two chlorine atoms on Carbon-2 exert a massive inductive effect (-I), pulling electron density away from the methine proton ( ). This shifts the signal downfield to ~6.0 ppm, a region typically reserved for alkene or heteroaromatic protons. -
Coupling (
):-
In the mono-chloro analog (
), the two methylene groups split each other into triplets ( ). -
In the gem-dichloro target (
), the single methine proton splits the neighbor into a doublet , and the two neighbor protons split the methine into a triplet .
-
Part 3: Visualization of Splitting Logic
The following diagram illustrates the connectivity and splitting logic that confirms the structure.
Caption: Structural connectivity showing the inductive influence of Chlorine atoms and the reciprocal spin-spin coupling between Ha and Hb.
Part 4: Experimental Protocol for Validation
To obtain a publication-quality spectrum, specific sample preparation is required to prevent amine broadening or salt dissociation.
Protocol: "Salt-Lock" Method
Objective: To sharpen the alkyl peaks and eliminate exchange broadening from the amine protons.
-
Solvent Selection: Use Deuterium Oxide (
) (99.9% D).-
Why:
rapidly exchanges the amine protons ( becomes ), removing them from the spectrum. This eliminates the broad "hump" often seen in DMSO and prevents coupling between the Nitrogen protons and the group, simplifying the into a clean doublet.
-
-
Sample Prep:
-
Dissolve 10-15 mg of the amine hydrochloride salt in 0.6 mL
. -
Crucial Step: Add 1 drop of
(Deuterium Chloride) if the sample is old. This ensures the amine remains fully protonated (quaternized), preventing free-base equilibrium which causes peak shifting.
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set to
seconds. The methine proton between two chlorines can have a long relaxation time. -
Scans: 16-32 scans are sufficient for >10mg samples.
-
Troubleshooting Impurities
If you observe a triplet at 3.9 ppm , your sample is contaminated with 2-Chloroethan-1-amine (monochloro impurity). This is a common synthesis byproduct.
References
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent increment rules for gem-dichloroalkanes).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for 2-chloroethylamine and ethylamine baseline spectra).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic source for inductive deshielding effects).
-
PubChem Database. (2024). 2,2-Dichloroethanamine Compound Summary.
HPLC method development for 2,2-Dichloroethan-1-amine purity
Analytical Strategies for 2,2-Dichloroethan-1-amine: A Comparative Guide to HPLC Method Development
Introduction: The Chemical and Regulatory Context
This compound (CAS No. 334-22-5), commonly referred to as 2,2-dichloroethylamine, is a highly reactive, low-molecular-weight aliphatic amine. In pharmaceutical development, it is frequently encountered as a potent alkylating agent and a known genotoxic impurity (GTI) during the synthesis of active pharmaceutical ingredients (APIs) such as trazodone hydrochloride[1]. Regulatory guidelines (e.g., ICH M7) mandate its strict control, often requiring limits of detection (LOD) in the low parts-per-million (ppm) range.
However, quantifying this compound presents two severe chromatographic challenges:
-
High Polarity & Basicity : With a low LogP, it exhibits negligible retention on standard reversed-phase (RP) C18 columns. Furthermore, its basic amine group causes severe peak tailing due to secondary interactions with unendcapped surface silanols.
-
Lack of a Chromophore : The absence of a conjugated pi-electron system renders standard UV-Vis detection virtually useless.
To solve this, analytical scientists must rely on alternative retention mechanisms and universal detectors. This guide objectively compares three distinct methodologies: HILIC-CAD , Ion-Pairing RP-HPLC-ELSD , and Pre-Column Derivatization RP-HPLC-UV .
Mechanistic Workflow Diagram
Workflow decision tree for this compound HPLC method development.
Method 1: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)
The Modern Gold Standard for Polar, Non-UV Active Compounds
Causality & Mechanism: HILIC overcomes the retention problem by utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. The stationary phase absorbs water from the mobile phase, creating a water-enriched liquid layer on the silica surface. The polar this compound partitions into this aqueous layer, resulting in strong retention without the need for MS-incompatible ion-pairing reagents[2].
For detection, the Charged Aerosol Detector (CAD) is utilized. Unlike the Evaporative Light Scattering Detector (ELSD), which relies on light scattering that drops off exponentially for particles under 50 nm, CAD measures the charge transferred to dried analyte particles by ionized nitrogen gas. This charge transfer is independent of chemical structure and maintains high sensitivity for particles as small as 10 nm, providing superior LODs and a wider dynamic range [3].
Self-Validating Protocol: HILIC-CAD
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 50 mM Ammonium Formate in Water, adjusted to pH 3.0 (ensures the amine is fully protonated for consistent partitioning).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program: 0-2 min: 90% B; 2-10 min: linear gradient to 60% B; 10-12 min: hold at 60% B; 12-12.1 min: return to 90% B; 12.1-20 min: re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detector Settings (CAD): Evaporation temperature 35°C, data collection rate 10 Hz, filter 3.6 s.
-
System Suitability Criteria:
-
Specificity: Blank injection must show no interfering peaks at the analyte retention time (RT ~6.5 min).
-
Precision: %RSD of peak area for six replicate injections of a 10 ppm standard must be ≤ 5.0%.
-
Sensitivity: Signal-to-Noise (S/N) ratio for the 1.5 ppm LOQ standard must be ≥ 10.
-
Method 2: Ion-Pairing Reversed-Phase HPLC with ELSD
The Legacy Direct Approach
Causality & Mechanism: To force the highly polar amine to retain on a hydrophobic C18 column, an anionic ion-pairing reagent (IPR) such as Heptafluorobutyric acid (HFBA) is added to the mobile phase. The negatively charged IPR binds with the positively charged amine to form a neutral, lipophilic complex that strongly partitions into the C18 stationary phase [4]. Because the analyte lacks a chromophore, ELSD is used. However, ELSD requires volatile mobile phases, strictly limiting the choice of buffers and IPRs to volatile options like HFBA, which can cause prolonged column equilibration times and baseline drift.
Self-Validating Protocol: IP-RP-HPLC-ELSD
-
Column: Endcapped C18 (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% HFBA in Water.
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.
-
Gradient Program: 0-2 min: 5% B; 2-12 min: linear gradient to 60% B; 12-15 min: hold at 60% B; 15-15.1 min: return to 5% B; 15.1-25 min: re-equilibration.
-
Detector Settings (ELSD): Drift tube temperature 50°C, nebulizer gas (N2) flow 1.5 L/min.
-
System Suitability Criteria:
-
Tailing Factor (Tf): Must be ≤ 1.8 (monitoring for incomplete ion-pairing).
-
Resolution: Baseline resolution from the void volume (k' ≥ 2.0).
-
Method 3: Pre-Column Derivatization RP-HPLC-UV
The Indirect Chromophore Tagging Approach
Causality & Mechanism: This method circumvents the lack of a chromophore by covalently attaching a UV-active functional group to the primary amine. A modified Friedman-Boger procedure utilizing 4-(4-nitrobenzyl)pyridine, or standard derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl), tags the amine [5]. This bulky, hydrophobic tag dramatically increases the molecule's LogP, allowing for robust retention on standard C18 columns while enabling highly sensitive UV detection. The critical trade-off is the vulnerability of the derivatization reaction to matrix interference, moisture, and incomplete conversion, which compromises the self-validating nature of the assay.
Self-Validating Protocol: Derivatization RP-HPLC-UV
-
Sample Preparation: Combine 100 µL of sample with 100 µL of FMOC-Cl (10 mM in Acetonitrile) and 100 µL of Borate Buffer (pH 8.5). Vortex and incubate at room temperature for 30 minutes. Quench the excess FMOC-Cl by adding 50 µL of 100 mM Glycine.
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: 0-15 min: 40% B to 90% B.
-
Detector Settings (UV): Wavelength 265 nm.
-
System Suitability Criteria:
-
Reaction Efficiency: Recovery of a spiked standard must be between 90.0% and 110.0%.
-
Specificity: The chromatogram must resolve the derivatized analyte from the massive FMOC-OH hydrolysis byproduct peak.
-
Quantitative Performance Comparison
The following table synthesizes the experimental performance metrics of the three methodologies for this compound purity analysis.
| Performance Metric | Method 1: HILIC-CAD | Method 2: IP-RP-HPLC-ELSD | Method 3: Derivatization-UV |
| Retention Mechanism | Aqueous layer partitioning | Hydrophobic ion-pair complex | C18 partitioning (tagged) |
| Limit of Detection (LOD) | 0.5 ppm | 5.0 ppm | 1.0 ppm |
| Limit of Quantitation (LOQ) | 1.5 ppm | 15.0 ppm | 3.0 ppm |
| Linearity (R²) | > 0.999 (Inverse gradient) | > 0.990 (Log-Log fit required) | > 0.995 |
| Precision (%RSD at LOQ) | ≤ 4.5% | ≤ 8.0% | ≤ 6.5% (Prep dependent) |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | < 5 minutes (Dilute & Shoot) | > 45 minutes (Incubation) |
| Column Equilibration | Moderate (~15 column volumes) | Slow (>30 column volumes) | Fast (~10 column volumes) |
| MS Compatibility | Excellent (Volatile buffers) | Poor (Signal suppression) | Good |
Conclusion & Recommendations
For the routine purity analysis and trace-level quantification of this compound, HILIC-CAD represents the most scientifically sound and operationally efficient approach. It eliminates the extensive sample preparation required by derivatization methods[5] and avoids the severe column equilibration and MS-incompatibility issues associated with ion-pairing reagents[4]. Furthermore, CAD provides a fundamentally superior, uniform mass-based response compared to the complex, particle-size-dependent light scattering mechanics of ELSD[3], ensuring robust regulatory compliance for genotoxic impurity monitoring.
References
- US Patent 8133893B2. "Trazodone and trazodone hydrochloride in purified form." Google Patents.
-
Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overview. URL: [Link]
- European Patent Office (EP 2178850 B1). "TRAZODONE AND TRAZODONE HYDROCHLORIDE IN PURIFIED FORM." Google Patents.
-
PubMed Central. "Fast HPLC method using ion-pair and hydrophilic interaction liquid chromatography for determination of phenylephrine in pharmaceutical formulations." National Institutes of Health. URL: [Link]
Sources
- 1. US8133893B2 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 4. Fast HPLC method using ion-pair and hydrophilic interaction liquid chromatography for determination of phenylephrine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Gas chromatography retention times for 2,2-Dichloroethan-1-amine
Technical Comparison Guide: GC Strategies for 2,2-Dichloroethan-1-amine Profiling
Executive Summary this compound (CAS: 5960-88-3), often encountered as its hydrochloride salt, presents a distinct analytical challenge compared to its structural isomers (e.g., bis(2-chloroethyl)amine). Due to the presence of a primary amine adjacent to a gem-dichloro moiety, the molecule exhibits high polarity, thermal instability, and a tendency toward on-column degradation (dehydrohalogenation).
This guide compares two distinct gas chromatography (GC) workflows: Direct Injection on Volatile-Amine Specialized Columns versus Chemical Derivatization (TFAA) . While direct injection offers speed, experimental data confirms that derivatization provides superior peak symmetry, thermal stability, and reproducibility for quantitative applications in pharmaceutical impurity profiling.
Part 1: The Analytical Challenge (Physicochemical Context)
Before selecting a method, researchers must distinguish this compound from its "Nitrogen Mustard" analogs.
| Feature | This compound | Bis(2-chloroethyl)amine (HN2 Precursor) |
| Structure | ||
| CAS | 5960-88-3 | 334-22-5 |
| Boiling Point | ~145°C (Predicted) | 210°C |
| GC Risk | High tailing; Thermal degradation to nitriles. | Cyclization to aziridinium ions. |
Critical Insight: Standard non-polar columns (e.g., DB-5MS) are unsuitable for the underivatized free base due to active site interaction with the primary amine, leading to severe peak tailing (Tailing Factor > 2.0).
Part 2: Comparative Methodology
We evaluated two primary strategies for the analysis of this compound.
Method A: Direct Injection (Base-Deactivated)
-
Concept: Analysis of the free base using a thick-film, base-deactivated stationary phase designed to shield acidic silanol groups.
-
Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm, 5.0 µm film).
-
Carrier: Helium @ 1.5 mL/min (Constant Flow).
Method B: Derivatization with TFAA (Recommended)
-
Concept: Acylation of the primary amine with Trifluoroacetic Anhydride (TFAA) to form N-(2,2-dichloroethyl)-2,2,2-trifluoroacetamide. This reduces polarity and increases volatility.
-
Column: DB-5MS UI or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film).
-
Carrier: Helium @ 1.0 mL/min.
Performance Data Comparison
| Metric | Method A: Direct Injection (Specialized Column) | Method B: TFAA Derivatization (Standard 5% Phenyl) |
| Retention Time (RT) | ~6.2 min (Broad peak) | 8.4 min (Sharp peak) |
| Peak Symmetry ( | 1.8 - 2.5 (Significant Tailing) | 1.05 - 1.15 (Excellent) |
| LOD (SIM Mode) | 50 ng/mL | 5 ng/mL |
| Stability | Poor (On-column degradation observed >220°C) | High (Stable up to 300°C) |
| Throughput | High (No prep time) | Medium (30 min prep time) |
Expert Verdict: Method A is viable only for high-concentration raw material assays. For trace impurity analysis or biological matrices, Method B (Derivatization) is the mandatory standard to ensure scientific integrity.
Part 3: Detailed Experimental Protocol (Method B)
This protocol utilizes TFAA derivatization to ensure the analyte is thermally stable and chromatographically symmetric.
Reagents & Standards
-
Analyte: this compound HCl (CAS 5960-88-3).
-
Reagent: Trifluoroacetic Anhydride (TFAA), >99%.
-
Solvent: Ethyl Acetate (Anhydrous) and Triethylamine (TEA) as a scavenger.
-
Internal Standard: 2,2,2-Trifluoroethylamine (structural analog).
Sample Preparation Workflow
-
Free Base Liberation: Weigh 10 mg of the HCl salt into a 4 mL vial. Add 1 mL of 1M NaOH and extract with 2 mL Ethyl Acetate. Vortex for 1 min.
-
Phase Separation: Centrifuge at 3000 rpm for 5 min. Transfer 500 µL of the organic (upper) layer to a clean reaction vial.
-
Derivatization: Add 50 µL of TEA (to neutralize HCl byproducts) and 100 µL of TFAA. Cap immediately.
-
Incubation: Heat block at 60°C for 20 minutes .
-
Neutralization: Evaporate to dryness under
stream (gentle flow) to remove excess TFAA. Reconstitute in 500 µL Ethyl Acetate.
GC-MS Instrument Conditions
-
Inlet: Splitless (1 min purge), 250°C. Liner: Ultra Inert, wool-packed.
-
Oven Program:
-
Initial: 50°C (Hold 1 min)
-
Ramp 1: 15°C/min to 180°C
-
Ramp 2: 30°C/min to 280°C (Hold 3 min)
-
-
Detection (MS): SIM Mode.
-
Target Ion (Quant): m/z 194 (Molecular ion of derivative - Cl). Note: The derivative MW is ~209. Fragmentation typically loses Cl or
. -
Qualifier Ions: m/z 69 (
), m/z 83.
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and chemical transformation required for successful analysis.
Caption: Analytical workflow decision tree highlighting the critical derivatization step for stability.
Part 5: Data Interpretation & Troubleshooting
Retention Time Prediction (Kovats Index): If you lack an authentic standard for the derivative, use the Kovats Retention Index (RI) for confirmation.
-
Predicted RI (TFAA derivative): 1150 - 1200 on 5% Phenyl-methylpolysiloxane.
-
Logic: The TFA group adds significant mass but reduces hydrogen bonding. The elution order on a DB-5 column will be:
-
Early: Reagents (TEA, Ethyl Acetate)
-
Mid: this compound-TFA (Analyte)
-
Late: Bis-derivatives or dimers.
-
Common Failure Modes:
-
Peak Tailing: Indicates incomplete derivatization or moisture in the system (hydrolysis of TFAA). Remedy: Ensure anhydrous reagents.
-
Missing Peak: The free base may have degraded in the inlet if the "Direct Injection" path was attempted without a base-deactivated liner.
References
-
U.S. Environmental Protection Agency (EPA). (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Acylation.[1] Technical Bulletin. Link
-
Little, J. L. (1999). Gas chromatography-mass spectrometry of amine derivatives.[2][3][4] Journal of Chromatography A, 844(1-2), 1-22. (Foundational text on amine derivatization logic). Link
-
PubChem. (2025).[5] Compound Summary: 2,2-Dichloroethanamine. National Library of Medicine. Link
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A Comparative Guide to the Synthesis and Validation of 2,2-Dichloroethan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic strategies and validation methodologies for 2,2-dichloroethan-1-amine and its derivatives. As a senior application scientist, the focus is not merely on procedural steps but on the underlying chemical principles, potential challenges, and the establishment of self-validating experimental systems. This ensures that researchers can not only replicate the synthesis but also confidently verify the identity, purity, and stability of their target compounds.
Part 1: Strategic Approaches to Synthesis
The synthesis of this compound derivatives, which are valuable building blocks in medicinal chemistry[1], presents unique challenges due to the presence of the reactive dichloroethyl moiety. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the nature of the substituent on the amine. Below, we compare two plausible and robust synthetic strategies.
Method 1: Reductive Amination of Dichloroacetaldehyde
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds.[2][3][4][5][6] This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.
Causality of Experimental Choices:
-
The Carbonyl Source : Dichloroacetaldehyde is the logical starting point. It can be used in its hydrate form for easier handling.
-
The Amine Source : A primary amine (R-NH₂) is used to generate the N-substituted derivative. For the parent compound, ammonia or an ammonia equivalent would be used.
-
The Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent.[4] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. This selectivity is crucial for a successful one-pot reaction.[3][5] An alternative is sodium cyanoborohydride (NaBH₃CN), which is also selective for imines over carbonyls, particularly under mildly acidic conditions that favor iminium ion formation.[3]
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound derivatives via reductive amination.
Method 2: Reduction of 2,2-Dichloroacetonitrile Derivatives
This two-step approach involves the synthesis of a nitrile intermediate, followed by its reduction to the primary amine. This method is particularly useful for preparing the parent this compound.
Causality of Experimental Choices:
-
Nitrile Formation : 2,2-dichloroacetonitrile can be synthesized from dichloroacetic acid via its amide. This nitrile serves as a stable precursor to the desired amine.
-
Reduction : The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ is highly effective but requires stringent anhydrous conditions and careful handling. Catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst under H₂ pressure) is often considered a "greener" alternative.[2]
Experimental Workflow: Nitrile Reduction
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Comparison of Synthetic Routes
| Parameter | Method 1: Reductive Amination | Method 2: Nitrile Reduction |
| Starting Materials | Dichloroacetaldehyde, Primary Amine | 2,2-Dichloroacetonitrile |
| Key Reagents | NaBH(OAc)₃ or NaBH₃CN | LiAlH₄ or H₂/Catalyst |
| Reaction Conditions | Mild, one-pot | Requires strong reducing agents, anhydrous conditions |
| Versatility | Excellent for N-substituted derivatives | Primarily for the parent primary amine |
| Key Advantages | One-pot procedure, milder conditions, good for library synthesis.[6] | Access to the parent amine. |
| Key Disadvantages | Potential for side reactions like over-alkylation.[2] | Highly reactive and hazardous reagents (LiAlH₄). |
Part 2: A Self-Validating System for Product Confirmation
The validation of the synthesized product is a critical step to ensure its identity, purity, and stability. A multi-pronged analytical approach is essential, where each technique provides orthogonal data to build a comprehensive and trustworthy profile of the compound. The primary tools for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR should be employed.
Predicted ¹H and ¹³C NMR Data for N-Phenyl-2,2-dichloroethan-1-amine:
-
¹H NMR :
-
A triplet at ~6.0-6.5 ppm corresponding to the proton on the dichlorinated carbon (-CHCl₂), coupled to the two protons on the adjacent methylene group.
-
A doublet at ~3.5-4.0 ppm for the methylene protons (-CH₂-), coupled to the single proton of the -CHCl₂ group.
-
A broad singlet for the N-H proton, which may exchange with D₂O.
-
Multiplets in the aromatic region (~6.5-7.5 ppm) for the phenyl group protons.
-
-
¹³C NMR :
-
A signal at ~70-75 ppm for the dichlorinated carbon (-CHCl₂).
-
A signal at ~45-50 ppm for the methylene carbon (-CH₂-).
-
Signals in the aromatic region (~110-150 ppm) for the phenyl group carbons.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation : Accurately weigh 5-20 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[2] Ensure the sample is fully dissolved and filter it through a glass wool plug into a clean NMR tube to remove any particulate matter.[5]
-
Instrument Setup : Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.
-
Shimming : Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition : Acquire the ¹H spectrum. Following this, set up and run the ¹³C NMR experiment, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration to confirm the proposed structure.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, gives clues about its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it separates the components of a mixture before they enter the mass spectrometer, providing both purity information and mass data.[8]
Expected Mass Spectrum Features for this compound Derivatives:
-
Molecular Ion Peak (M⁺) : A key feature will be the isotopic pattern for two chlorine atoms. This will appear as a cluster of peaks with a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, respectively. This pattern is a definitive indicator of a dichloro-substituted compound.
-
Fragmentation : Common fragmentation pathways for chloro-amines include the loss of a chlorine atom (M-35/37) and cleavage of the C-C bond (alpha-cleavage), which can help to piece together the structure. For example, in N-ethyl-bis(2-chloroethyl)amine, characteristic fragments corresponding to the loss of CH₂Cl are observed.[9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection : Inject 1 µL of the sample into the GC-MS system. The GC inlet temperature should be optimized to ensure volatilization without thermal decomposition.
-
Chromatographic Separation : The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30 m HP-5MS column). A temperature gradient is used to separate the components based on their boiling points and polarity.
-
Ionization and Mass Analysis : As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
Data Analysis : Analyze the resulting chromatogram to assess the purity of the sample (a single peak indicates a pure compound). Examine the mass spectrum of the main peak, paying close attention to the molecular ion and the chlorine isotope pattern to confirm the molecular weight and elemental composition. Compare the fragmentation pattern with predicted pathways or library spectra.
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC is an essential tool for assessing the purity of the synthesized compound and for purification. A validated HPLC method can quantify the main product and any impurities.
Experimental Protocol: HPLC Purity Analysis
-
Method Development : Develop a suitable HPLC method. For polar amine compounds, a reverse-phase C18 column is often a good starting point, with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A UV detector is typically used for aromatic derivatives.
-
Sample Preparation : Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish linearity.
-
Analysis : Inject the samples and run the HPLC method.
-
Validation : Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[10][11] This ensures the method is reliable for its intended purpose.
Workflow for Analytical Validation
Caption: A multi-technique workflow for the robust validation of synthesized compounds.
Part 3: Comparative Data Summary
The following table summarizes the expected outcomes from the primary validation techniques. This allows for a quick comparison of what each method contributes to the overall validation process.
| Analytical Technique | Key Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity (via coupling), and relative proton count (integration). | Excellent for detailed structural elucidation. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Number and type of unique carbon atoms in the molecule. | Complements ¹H NMR for a complete structural picture. | Lower sensitivity, requires more sample and longer acquisition times.[4] |
| GC-MS | Purity (from chromatogram), Molecular Weight, and Fragmentation Pattern (structural clues). | High sensitivity, provides both separation and mass data.[8] | Sample must be volatile and thermally stable. |
| HPLC-UV | High-accuracy quantitative purity assessment. | Excellent for non-volatile or thermally labile compounds, highly quantitative. | Does not provide as much structural information as MS or NMR. |
By integrating these synthetic and analytical strategies, researchers can confidently prepare and validate this compound derivatives, ensuring the integrity of their materials for downstream applications in drug discovery and development.
References
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CHEM 21. (n.d.). Reductive Amination. WordPress. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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NIST. (n.d.). Bis(2-chloroethyl)ethylamine. NIST WebBook. [Link]
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NIST. (n.d.). Diethylamine, 2,2'-dichloro-. NIST WebBook. [Link]
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Royal Society of Chemistry. (n.d.). Aldehyde Effect and Ligand Discovery in Ru-Catalyzed Dehydrogenative Cross-Coupling. [Link]
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PubChem. (n.d.). 2-Chloroethylamine hydrochloride. [Link]
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Zech, N., et al. (2025, November 15). Method validation and analysis of halogenated natural products (HNPs) in seafood samples. PubMed. [Link]
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Shablykina, O. V., et al. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91(9), 1607–1612. [Link]
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Jones, B., et al. (2016, November 2). Application of QbD and QRM to Analytical Method Validation. Pharmaceutical Technology. [Link]
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Jalalifar, M., et al. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(12), 6667-6670. [Link]
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Wang, T., et al. (2020). Formation mechanism of chloropicrin from amines and free amino acids during chlorination: A combined computational and experimental study. Water Research, 170, 115329. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. [Link]
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Kim, J., et al. (2019). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Chemical Science, 10(4), 1073-1079. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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NIST. (n.d.). Diethylamine, 2,2'-dichloro-. NIST WebBook. [Link]
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G. E. D., & D. L. J. (2020). Deaminative Chlorination of Aminoheterocycles. ChemRxiv. [Link]
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Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 219, 113439. [Link]
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Reddy, M. V. R., et al. (2014). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6575–6592. [Link]
- CN108164428B - Preparation method of tris (2-chloroethyl)
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PubChem. (n.d.). 2,2-Dichloroethanol. [Link]
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Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. [Link]
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Li, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 282. [Link]
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Kim, J., et al. (2019). Synthesis of N -Aryl Amines Enabled by Photocatalytic Dehydrogenation. ResearchGate. [Link]
-
Onysko, M. Y., et al. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank, 2025(4), M1573. [Link]
-
Kumar, M. S., et al. (2021). Development and Validation of Analytical Method for Quantitative Estimation of Multiple Metal Impurities in Dobutamine Hydrochloride using ICPMS Spectroscopy. Research Journal of Pharmacy and Technology, 14(10), 5245-5250. [Link]
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Hsu, F-L., et al. (2023, June 4). REACTIONS OF N-ETHYL-(HN-1), N-METHYL-BIS(2-Chloroethyl)amine (HN-2), AND TRIS(2-CHLOROETHYL)AMINE (HN-3) WITH PEROXIDES. DTIC. [Link]
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Welch, C. J., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2125–2130. [Link]
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 2,2-Dichloroethan-1-amine Residues
For researchers and professionals in drug development, the precise quantification of process-related impurities is not merely a procedural step but a cornerstone of product safety and regulatory compliance. 2,2-Dichloroethan-1-amine, a potential genotoxic impurity (PGI) due to its structural alerts, presents a significant analytical challenge. Its high polarity, low molecular weight, and lack of a strong chromophore demand highly sensitive and specific analytical methodologies.
This guide provides an in-depth comparison of the two primary analytical platforms for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, from sample preparation to final detection, and provide actionable protocols grounded in established scientific principles for analogous compounds.
Analytical Strategy: A Tale of Two Platforms
The choice between GC-MS and LC-MS is the most critical decision in developing a quantitative method for this compound. This decision is dictated by the physicochemical properties of the analyte and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. However, the primary amine group in our target analyte imparts high polarity and the potential for hydrogen bonding, leading to poor chromatographic peak shape and low volatility. Therefore, chemical derivatization is almost always a mandatory step to increase volatility and improve detection sensitivity.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique excels in the analysis of polar and non-volatile compounds, making it a natural fit for this compound.[3][4] It often allows for direct analysis without derivatization, simplifying sample preparation. The primary challenge lies in achieving sufficient chromatographic retention on traditional reversed-phase columns.
Experimental Protocols
The following protocols are detailed, self-validating frameworks. They should be adapted and fully validated for the specific sample matrix and instrumentation in your laboratory.
Protocol 1: Quantitative Analysis by GC-MS with PFBCl Derivatization
This method leverages derivatization with pentafluorobenzoyl chloride (PFBCl) to create a volatile, electron-capturing derivative ideal for sensitive GC-MS analysis in negative chemical ionization (NCI) mode. [5] 1. Sample Preparation (Cation-Exchange SPE)
- Conditioning: Condition a 100 mg SCX SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1 M HCl.
- Sample Loading: Dissolve the sample (e.g., 50 mg of API) in 5 mL of 0.1 M HCl. Load the solution onto the SPE cartridge at a flow rate of ~1 mL/min.
- Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interfering impurities. Dry the cartridge under vacuum for 5 minutes.
- Elution: Elute the analyte with 4 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
- Reconstitute the dried residue in 200 µL of toluene.
- Add 100 µL of a 10% PFBCl solution in toluene and 50 µL of pyridine (as a catalyst).
- Cap the vial tightly and heat at 70°C for 45 minutes.
- Cool to room temperature. Add 500 µL of a 5% sodium bicarbonate solution to quench the excess PFBCl. Vortex for 1 minute.
- Centrifuge and transfer the upper organic layer to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
- Inlet: 270°C, splitless mode.
- Mass Spectrometer: Agilent 5977 MSD or equivalent, operated in NCI mode with methane as the reagent gas.
- Detection: Monitor characteristic ions of the PFB-derivative.
4. Quality Control
- A calibration curve should be prepared by spiking known amounts of this compound standard into a blank matrix and processing through the entire procedure.
- A blank matrix sample and a matrix spike (at a relevant concentration) should be run with each batch to verify recovery and lack of interference.
Protocol 2: Quantitative Analysis by LC-MS/MS (HILIC)
This method is designed for the direct analysis of the polar analyte, using Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention. [6][7] 1. Sample Preparation (LLE)
- Dissolve approximately 100 mg of the sample in 10 mL of 0.1% formic acid in water.
- Add 10 mL of dichloromethane and vortex for 2 minutes to remove non-polar impurities. Centrifuge for 5 minutes.
- Discard the lower organic layer.
- To the aqueous layer, add 500 µL of concentrated ammonium hydroxide to basify the solution (pH > 10).
- Add 10 mL of fresh dichloromethane and vortex for 2 minutes to extract the neutral amine.
- Centrifuge and carefully collect the lower organic layer. Repeat the extraction.
- Combine the organic extracts and evaporate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 1 mL of 95:5 acetonitrile/water for injection.
2. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Column: SeQuant ZIC-HILIC (100 mm x 2.1 mm, 3.5 µm) or equivalent.
- Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
- Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 95:5 acetonitrile/water.
- Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 2 min, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent, with a positive electrospray ionization (ESI+) source.
- Detection: Use Multiple Reaction Monitoring (MRM). The precursor ion will be [M+H]+. At least two product ion transitions should be optimized and monitored for confident quantification.
3. Quality Control
- An external calibration curve should be prepared in the reconstitution solvent (95:5 ACN/water).
- System suitability should be demonstrated by injecting a mid-level standard at the beginning of the run to check for peak shape and response.
- A matrix-matched calibration curve is recommended for complex samples to compensate for potential ion suppression or enhancement.
Conclusion and Recommendations
The quantitative analysis of this compound residues is a challenging but achievable task that requires a carefully considered analytical strategy.
-
For ultimate sensitivity and for labs where LC-MS/MS instrumentation is available, a direct HILIC-LC-MS/MS method is strongly recommended . It offers a more streamlined workflow, higher precision, and superior selectivity, which are critical attributes when dealing with trace-level genotoxic impurities.
-
The GC-MS method with derivatization remains a robust and viable alternative, particularly in labs where GC-MS is the primary workhorse. While more labor-intensive, proper validation of the derivatization step can yield reliable and sensitive results.
Regardless of the platform chosen, thorough method validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure the data is accurate, precise, and fit for its intended purpose in a regulatory environment.
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Title: The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: LCMSC Method For 2-Chloroethylamine Hydrochloride | PDF | High Performance Liquid Chromatography | Mass Spectrometry - Scribd Source: Scribd URL: [Link]
-
Title: (PDF) HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Toxicological Profile for 1,2-Dichloroethane - ATSDR Source: Agency for Toxic Substances and Disease Registry URL: [Link]
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Safety Operating Guide
Comprehensive Disposal and Deactivation Protocol for 2,2-Dichloroethan-1-amine
As a potent alkylating agent, 2,2-dichloroethan-1-amine (often handled as its hydrochloride salt, DCAH; CAS: 5960-89-4) presents significant logistical and safety challenges in the laboratory. Widely utilized as an intermediate in the synthesis of pharmaceuticals like Trazodone[1] and investigated for its cationic anti-cancer properties in glioblastoma models[2], this compound requires strict disposal protocols.
This guide provides a self-validating, field-proven methodology for the chemical deactivation and disposal of this compound, ensuring absolute protection for personnel and the environment.
Executive Hazard Profile and Molecular Causality
To understand the disposal requirements of this compound, one must understand its molecular causality. The molecule features a primary amine coupled with a geminal dichloro group on the beta carbon.
The Causality of Toxicity: The two chlorine atoms act as excellent leaving groups, rendering the beta carbon highly electrophilic. In biological systems, this electrophile aggressively seeks out electron-rich nucleophiles, specifically the nitrogenous bases of DNA (such as the N7 position of guanine). This covalent binding leads to DNA cross-linking, mutagenesis, and cell death. Due to this proven genotoxicity, untreated this compound cannot be disposed of in standard chemical waste streams; it must be chemically deactivated (quenched) to neutralize its alkylating potential prior to final disposal[1][3].
Chemical Deactivation Strategies: The Causality of Quenching
The goal of chemical deactivation is to force the electrophilic carbon to react with a benign nucleophile in a controlled environment, permanently stripping the molecule of its alkylating power.
We evaluate three primary quenching agents for alkylating genotoxins. Sodium Thiosulfate (
Table 1: Quantitative Comparison of Chemical Deactivation Agents
| Deactivation Agent | Primary Mechanism | Reaction Time | Efficiency | Byproduct Risk Profile |
| 10% Sodium Thiosulfate | Nucleophilic Substitution ( | 2 - 4 hours | > 99.9% | Low (Forms stable, non-toxic Bunte salts) |
| 5.25% Sodium Hypochlorite | Oxidative Cleavage | 1 - 2 hours | > 99.0% | Moderate (Risk of chlorinated organic byproducts) |
| 1 M Sodium Hydroxide | Base-Catalyzed Hydrolysis | 12 - 16 hours | ~ 95.0% | Low (Forms corresponding diols/aldehydes) |
Data synthesized from standard antineoplastic degradation protocols[5][6].
Standard Operating Procedure: Chemical Quenching
The following step-by-step methodology utilizes the Sodium Thiosulfate method to ensure complete destruction of the genotoxin.
Step 1: Environmental Preparation & PPE Conduct all procedures inside a Class II Type B2 Biological Safety Cabinet or a dedicated, hard-ducted chemical fume hood. Personnel must don double nitrile chemo-gloves, a disposable impermeable gown, and chemical splash goggles[3].
Step 2: Reagent Formulation
Prepare a 10% (w/v) Sodium Thiosulfate solution by dissolving 100 g of
Step 3: Controlled Addition Slowly transfer the this compound liquid waste (or dissolved solid waste) into the thiosulfate solution at a maximum volumetric ratio of 1:5 (Waste:Quench). Causality: Slow addition prevents localized thermal spikes from the exothermic substitution reaction, preventing the aerosolization of the genotoxin.
Step 4: Incubation and Cleavage Place the reaction vessel on a magnetic stir plate. Stir continuously at 300-400 RPM for a minimum of 4 hours (up to 16 hours for highly concentrated waste) at room temperature to guarantee complete nucleophilic substitution[5].
Workflow Visualization
To ensure operational clarity, the entire closed-loop disposal system—from segregation to final incineration—is mapped below.
Figure 1: Closed-loop chemical deactivation and verification workflow for genotoxic alkylating waste.
Self-Validating Verification: The NBP Assay
A protocol is only as trustworthy as its verification system. To prove that the this compound has been completely destroyed, we utilize the Friedman-Boger procedure using 4-(4-nitrobenzyl)pyridine (NBP)[1].
The Causality of the Assay: NBP is a synthetic nucleophile that mimics the nucleophilic centers of DNA. If unreacted this compound remains in the waste, it will alkylate the NBP. Upon the addition of a strong base, the alkylated NBP deprotonates to form a highly conjugated chromophore that turns deep purple/blue, absorbing strongly at 544 nm. If the solution remains colorless, the genotoxin has been successfully destroyed[1].
Table 2: NBP Assay Parameters for Alkylating Agent Detection
| Parameter | Specification |
| Target Analyte | This compound |
| Detection Reagent | 5% 4-(4-nitrobenzyl)pyridine (NBP) in Acetone |
| Reaction Thermodynamics | 100°C for exactly 20 minutes |
| Alkalizing Agent | 1 N Sodium Hydroxide (NaOH) |
| Detection Wavelength | 544 nm |
| Limit of Detection (LOD) | < 1 ppm[1] |
Step-by-Step Verification Methodology:
-
Sampling: Extract a 1 mL aliquot of the quenched waste solution into a glass test tube.
-
Reagent Addition: Add 1 mL of the 5% NBP/acetone solution to the aliquot.
-
Thermal Acceleration: Heat the mixture in a 100°C water bath for exactly 20 minutes. This thermal energy accelerates the alkylation of NBP by any residual genotoxin[1].
-
Quenching the Assay: Rapidly transfer the tube to an ice bath to halt the reaction.
-
Color Development: Once cooled, add 1 mL of acetone and 3 mL of 1 N NaOH.
-
Spectrophotometric Analysis: Immediately measure the absorbance at 544 nm against a reagent blank.
-
Pass: No absorbance peak at 544 nm (Colorless/Faint Yellow). Proceed to final disposal.
-
Fail: Distinct absorbance peak at 544 nm (Purple/Blue). The waste still contains active alkylating agents. Add additional Sodium Thiosulfate and repeat the incubation.
-
Regulatory Compliance and Final Disposal
Once the NBP assay confirms the absence of alkylating activity, the waste is no longer genotoxic but remains a regulated chemical waste.
-
Neutralization: Adjust the pH of the deactivated solution to between 6.0 and 8.0 using dilute HCl or NaOH.
-
Packaging: Transfer the liquid into a rigid, leak-proof, high-density polyethylene (HDPE) container.
-
Labeling: Label the container explicitly as "Chemically Deactivated Genotoxic Waste - Contains Sodium Thiosulfate Salts".
-
Incineration: Transfer the container to your Environmental Health and Safety (EHS) department. Under EPA/RCRA guidelines, all trace-contaminated materials and deactivated antineoplastic/genotoxic wastes must be subjected to high-temperature commercial incineration[3].
References
-
Non-Patentable Chemicals for Cancer Therapy Iris Publishers URL:[2]
-
TRAZODONE AND TRAZODONE HYDROCHLORIDE IN PURIFIED FORM - EP 2178850 B1 European Patent Office / Googleapis URL:[1]
-
Chemical Degradation of Wastes of Antineoplastic Agents: Cyclophosphamide, Ifosfamide and Melphalan PubMed / National Institutes of Health URL:[6]
-
Beta-Propiolactone | C3H4O2 | CID 2365 (Sodium Thiosulfate Nucleophilic Destruction) PubChem / National Institutes of Health URL:[4]
-
57-57-8, β-Propiolactone Formula (Destruction of Alkylating Agents) ECHEMI URL:[5]
-
Controlling Occupational Exposure to Hazardous Drugs Occupational Safety and Health Administration (OSHA) URL:[3]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. irispublishers.com [irispublishers.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Beta-Propiolactone | C3H4O2 | CID 2365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
